molecular formula C6H4ClN3 B559663 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 3680-69-1

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B559663
CAS No.: 3680-69-1
M. Wt: 153.57 g/mol
InChI Key: BPTCCCTWWAUJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 97%min.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64952. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTCCCTWWAUJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190280
Record name 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3680-69-1
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3680-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3680-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7H-PYRROLO(2,3-D)PYRIMIDINE, 4-CHLORO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VV5MK5RX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucidation and Confirmation of the Structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for a range of biologically active molecules, most notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors such as tofacitinib and ruxolitinib.[1][2] These drugs are pivotal in the treatment of autoimmune diseases and certain cancers. The compound's fused pyrrole and pyrimidine ring system, substituted with a reactive chlorine atom, provides a versatile scaffold for chemical modifications.[3] This guide provides an in-depth overview of the elucidation and confirmation of its chemical structure, detailing the analytical techniques and experimental protocols employed.

Structural Elucidation

The definitive structure of this compound (Figure 1) has been established through a combination of spectroscopic and crystallographic methods.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Data

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the connectivity and chemical environment of the atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.16br s1HN7-H
8.59s1HC2-H
7.70d1HC6-H
6.60d1HC5-H

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from patent literature.

The broad singlet at 12.16 ppm is characteristic of the pyrrole N-H proton. The singlet at 8.59 ppm corresponds to the proton on the pyrimidine ring, while the two doublets at 7.70 and 6.60 ppm are indicative of the two protons on the pyrrole ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its elemental composition.

Table 2: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
153High[M]⁺ (Molecular ion with ³⁵Cl)
155Moderate[M+2]⁺ (Isotopic peak for ³⁷Cl)
118High[M-Cl]⁺

Data from PubChem, indicating the most prominent peaks.[3]

The presence of the molecular ion peak at m/z 153 and the isotopic peak at m/z 155 in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom. The major fragment at m/z 118 corresponds to the loss of the chlorine atom.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule by determining the precise spatial arrangement of its atoms. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 899664.[3] This data provides accurate bond lengths and angles, confirming the planar, bicyclic nature of the molecule.

Table 3: Selected Crystallographic Data for this compound (CCDC 899664)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.34
b (Å)11.21
c (Å)7.32
α (°)90
β (°)109.8
γ (°)90

(Note: Specific bond lengths and angles can be obtained by accessing the full crystallographic information file from the CCDC.)

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Experimental Procedure:

  • Starting Material: 7H-pyrrolo[2,3-d]pyrimidin-4-one.

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile.

  • Procedure: To a suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-one in acetonitrile, add phosphorus oxychloride and N,N-diisopropylethylamine. The reaction mixture is heated at reflux for a specified period. After completion of the reaction, the mixture is cooled and quenched with ice water. The pH is adjusted to be alkaline, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield this compound. The crude product can be purified by recrystallization or column chromatography.

Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the analysis and purification of this compound.

Table 4: Example of an HPLC-MS Protocol

ParameterCondition
HPLC System
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan Rangem/z 100-500
Capillary Voltage3.5 kV
Cone Voltage30 V

Signaling Pathway and Experimental Workflow

Role in JAK-STAT Signaling Pathway

This compound is a precursor to JAK inhibitors. These inhibitors function by blocking the activity of Janus kinases, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters Inhibitor This compound Derivative (JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Structure Elucidation

The confirmation of the structure of a synthesized batch of this compound follows a logical workflow, integrating various analytical techniques.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS XRay X-Ray Crystallography (for single crystals) Purification->XRay Confirmation Confirmed Structure NMR->Confirmation MS->Confirmation XRay->Confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

Conclusion

The structure of this compound is unequivocally confirmed through a synergistic application of modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. This robust characterization is essential for its application as a high-quality intermediate in the synthesis of pharmaceuticals. The detailed understanding of its structure and reactivity continues to facilitate the development of novel therapeutics, particularly in the realm of kinase inhibition.

References

The Ascendant Trajectory of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, has emerged as a cornerstone in the development of targeted therapies, particularly in oncology and inflammatory diseases. Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of various kinases, making it a privileged core for designing potent and selective inhibitors. This technical guide delves into the burgeoning field of this compound derivatives, summarizing their biological activities, outlining key experimental methodologies, and visualizing the intricate signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The versatility of the this compound core has led to the synthesis of a multitude of derivatives with a broad spectrum of biological activities. These compounds have shown significant promise as inhibitors of various protein kinases implicated in cancer and inflammatory disorders. The following tables present a consolidated overview of the reported inhibitory activities of selected derivatives against key kinase targets and cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 5k EGFR79[1]
Her240[1]
VEGFR2136[1]
CDK2204[1]
Compound 12i EGFR (T790M mutant)0.21[2]
EGFR (wild-type)22[2]
Compound 25b FAK5.4
Compound 5n PAK42.7
Compound 5o PAK420.2
Compound 12 Mps129
Compound 16c JAK26[3]
Compound 8m JAK10.16[4]
Compound 8o JAK10.3[4]
Compound 46 EGFR3.76
Compound 48 EGFR3.63
Compound 61 EGFR0.4
Compound 70 EGFR5.7

Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 5k HepG2Liver Cancer29-59[1]
Compound 12i HCC827 (EGFR mutant)Lung Cancer-[2]
Compound 25b A549Lung Cancer3.2
MDA-MB-231Breast Cancer-
Compound 5n MV4-11Leukemia0.0078
Compound 5o MV4-11Leukemia0.0383
Compound 12 MCF-7Breast Cancer-
4T1Breast Cancer-
Compound 13i RT-112Bladder Cancer-[5][6]
Pyrido[2,3-d]pyrimidine 4 MCF-7Breast Cancer0.57
HepG2Liver Cancer1.13
Pyrido[2,3-d]pyrimidine 11 MCF-7Breast Cancer1.31
HepG2Liver Cancer0.99

Key Experimental Protocols

The evaluation of the biological activity of these derivatives relies on a suite of standardized and specialized assays. Below are detailed methodologies for commonly employed experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay for LRRK2)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of a test compound for a kinase.

Materials:

  • LRRK2 Kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer A

  • Test compound (serially diluted)

  • 384-well plate

Procedure:

  • Compound Plating: Add 5 µL of serially diluted test compound to the wells of a 384-well plate.

  • Kinase/Antibody Mixture Preparation: Prepare a mixture of LRRK2 kinase and Eu-labeled anti-tag antibody in Kinase Buffer A at 3 times the final desired concentration.

  • Tracer Preparation: Prepare the Alexa Fluor™ 647-labeled Kinase Tracer in Kinase Buffer A at 3 times the final desired concentration.

  • Assay Assembly: Add 5 µL of the kinase/antibody mixture to each well containing the test compound.

  • Initiation of Binding: Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the test compound. Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • Test compound (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cellular Western Blot for Protein Phosphorylation

This method is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing insight into the mechanism of action of the inhibitor.

Materials:

  • Cells treated with test compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (either for the total protein or the phosphorylated form) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating key signaling pathways that are often dysregulated in disease. The following diagrams, generated using the DOT language, illustrate the inhibitory action of these compounds on critical cellular cascades.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_invivo In Vivo Studies synthesis Synthesis of Derivatives kinase_assay In Vitro Kinase Assay (IC50 Determination) synthesis->kinase_assay Initial Screening cytotoxicity_assay Cytotoxicity Assay (Cell Viability, IC50) kinase_assay->cytotoxicity_assay Lead Identification western_blot Western Blot (Phosphorylation Status) cytotoxicity_assay->western_blot Mechanism of Action pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis animal_models Animal Models (Efficacy & Toxicity) pathway_analysis->animal_models Preclinical Candidate

General experimental workflow for evaluating kinase inhibitors.
Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation.[7] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[8] this compound derivatives, such as Tofacitinib, act as potent JAK inhibitors.[9]

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes nucleus Nucleus STAT_dimer->nucleus Translocates to gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Regulates inhibitor Pyrrolo[2,3-d]pyrimidine Derivative inhibitor->JAK Inhibits

Inhibition of the JAK-STAT signaling pathway.
Modulation of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a common feature in many cancers. Several this compound derivatives have been developed to target kinases within this pathway.

PI3K_AKT_pathway growth_factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates cell_growth Cell Growth & Proliferation mTOR->cell_growth Promotes inhibitor Pyrrolo[2,3-d]pyrimidine Derivative inhibitor->PI3K Inhibits inhibitor->mTOR Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The derivatives explored in this guide demonstrate significant potential in treating a range of diseases, particularly cancer and inflammatory conditions. The presented data and protocols offer a valuable resource for researchers in the field, facilitating the continued development and optimization of this important class of therapeutic agents. Future research will likely focus on enhancing selectivity to minimize off-target effects and overcoming mechanisms of drug resistance.

References

The Core Mechanism of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its structural resemblance to the hinge-binding region of ATP allows for competitive inhibition of a wide array of kinases, making it a cornerstone in the development of targeted therapies for cancer, inflammatory disorders, and other diseases. This technical guide provides an in-depth exploration of the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways associated with kinase inhibitors derived from this versatile scaffold.

Mechanism of Action: Competitive ATP Inhibition

Derivatives of this compound primarily function as ATP-competitive inhibitors. The pyrrolo[2,3-d]pyrimidine core mimics the adenine base of ATP, enabling it to bind to the ATP-binding pocket of kinases. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the nitrogen at position 7 of the pyrrole ring, can form crucial hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of various substituents that can enhance potency, selectivity, and pharmacokinetic properties. By modifying this position, medicinal chemists can tailor the inhibitor to interact with specific residues in the ATP-binding pocket, thereby achieving selectivity for a particular kinase or kinase family.

Quantitative Inhibitory Activity

The versatility of the this compound scaffold is demonstrated by the broad range of kinases it can be engineered to inhibit. The following tables summarize the in vitro inhibitory activities (IC50 values) of various derivatives against key kinase targets.

Janus Kinases (JAKs)
Compound JAK1 (nM) JAK2 (nM) JAK3 (nM)
Tofacitinib112201
Ruxolitinib3.32.8>400
Baricitinib5.95.7>400
Filgotinib1028810

Data sourced from multiple studies, including[1].

Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs)
Compound EGFR (nM) Her2 (nM) VEGFR2 (nM) CDK2 (nM)
Compound 5k4040136204
Sunitinib (Reference)93-261-
Erlotinib (Reference)55---

Data for Compound 5k, a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, is from a study on multi-targeted kinase inhibitors[2].

Other Kinases
Compound Kinase Target IC50 (nM)
Pyrrolo[2,3-d]pyrimidine derivativePAK41.8
LRRK2 G2019S InhibitorLRRK2 G2019S3
ITK Inhibitor (Compound 9)ITKPotent (exact value not specified in abstract)

Data sourced from studies on PAK4[3], LRRK2[4], and ITK[5] inhibitors.

Experimental Protocols

The characterization of kinase inhibitors derived from this compound involves a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro potency of an inhibitor against a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)

  • Test compound (solubilized in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., scintillation fluid, ADP-Glo™, Z'-LYTE™)

  • 96- or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the diluted test compound or DMSO (for control wells).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection:

    • Radiometric Assay: Wash the membrane to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays: Add the detection reagents according to the manufacturer's protocol (e.g., measure luminescence for ADP-Glo™ or fluorescence for Z'-LYTE™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell-Based Target Engagement Assay (e.g., NanoBRET™)

This protocol describes a method to measure the binding of an inhibitor to its target kinase within living cells.

Objective: To determine the cellular potency (IC50) of a compound by measuring its engagement with the target kinase in a physiological context.

Materials:

  • HEK293 cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer (a fluorescently labeled ligand for the target kinase)

  • Test compound

  • Cell culture medium and reagents

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Incubation: Incubate the plate to allow the system to reach equilibrium.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. The BRET signal is generated by energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor when they are in close proximity (i.e., when the tracer is bound to the kinase).

  • Data Analysis: The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the BRET signal. Calculate the percentage of tracer displacement at each compound concentration and determine the cellular IC50 value.[7][8]

Signaling Pathways and Visualizations

Inhibitors based on the this compound scaffold modulate various signaling pathways critical for cell proliferation, survival, and immune response.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary target for many pyrrolo[2,3-d]pyrimidine-based inhibitors, such as Tofacitinib and Ruxolitinib. This pathway is crucial for signaling by numerous cytokines and growth factors involved in inflammation and hematopoiesis.

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT_dimer STAT Dimer Cytokine_Receptor->STAT_dimer Recruits & Phosphorylates STAT JAK->Cytokine_Receptor Phosphorylates Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Induces Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Figure 1: JAK-STAT Signaling Pathway Inhibition.
PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. It can be activated by receptor tyrosine kinases (RTKs) such as EGFR, Her2, and VEGFR2, which are targets of some pyrrolo[2,3-d]pyrimidine derivatives. PDK1 is a key upstream activator of AKT in this pathway.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR2, etc.) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Inhibits Inhibitor->PDK1 Inhibits

Figure 2: PI3K/AKT/mTOR Pathway Inhibition.
Experimental Workflow for Kinase Inhibitor Discovery

The development of novel kinase inhibitors from the this compound scaffold follows a structured workflow, from initial screening to preclinical evaluation.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening Biochemical_Assay Biochemical Assay (IC50 Determination) HTS->Biochemical_Assay Hit_to_Lead Hit-to-Lead Optimization (SAR) Biochemical_Assay->Hit_to_Lead Hit_to_Lead->Biochemical_Assay Iterative Testing Cell_Based_Assay Cell-Based Assays (Target Engagement, Potency) Hit_to_Lead->Cell_Based_Assay Cell_Based_Assay->Hit_to_Lead Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Selectivity_Profiling->In_Vivo_Studies Candidate Preclinical Candidate In_Vivo_Studies->Candidate

Figure 3: Kinase Inhibitor Discovery Workflow.

Conclusion

The this compound scaffold is a highly validated and versatile starting point for the development of kinase inhibitors. Its ability to mimic ATP allows for the design of potent competitive inhibitors against a wide range of kinases. The success of approved drugs like Tofacitinib and Ruxolitinib, and the ongoing research into inhibitors for other kinases, underscore the therapeutic potential of this chemical class. A thorough understanding of the mechanism of action, quantitative structure-activity relationships, and the underlying signaling pathways is crucial for the continued development of novel and effective kinase inhibitors based on this privileged scaffold.

References

Spectroscopic Profile of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₄ClN₃, with a molecular weight of 153.57 g/mol .[1] The spectroscopic data presented below serves to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.4 (broad s)Singlet1HN7-H
8.59 (s)Singlet1HH-2
7.66 (d, J=3.6 Hz)Doublet1HH-6
6.57 (d, J=3.6 Hz)Doublet1HH-5

Table 2: ¹³C NMR Spectral Data [2]

Chemical Shift (δ) ppmAssignment
152.0C-4
151.5C-2
151.0C-7a
128.0C-6
114.0C-4a
100.0C-5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state FT-IR spectrum of this compound is characterized by the following absorption bands.

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (Pyrrole)
3100-3000MediumC-H Stretch (Aromatic)
1600-1450Medium-StrongC=C and C=N Stretching
1350-1250MediumC-N Stretching
800-700StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) mass spectrometry is commonly used.

Table 4: Mass Spectrometry Data (GC-MS) [1]

m/zRelative Intensity (%)Assignment
153100[M]⁺ (Molecular Ion)
15533[M+2]⁺ (Isotope Peak for ³⁷Cl)
11860[M-Cl]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. The spectral width is set to encompass all expected proton resonances. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, and the background is automatically subtracted to produce the final spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

  • Ionization: Electron Impact (EI) ionization is a common method. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (e.g., Dissolution, Pelletizing) B1 NMR Spectroscopy A->B1 B2 IR Spectroscopy A->B2 B3 Mass Spectrometry A->B3 C1 Structure Elucidation (Connectivity, Stereochemistry) B1->C1 C2 Functional Group ID B2->C2 C3 Molecular Weight & Formula B3->C3 D Data Interpretation & Reporting C1->D C2->D C3->D

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound, serves as a fundamental building block in medicinal chemistry.[1] Its utility in the synthesis of targeted therapies necessitates a clear understanding of its physical and chemical properties, with solubility being a key parameter. This document aims to provide a detailed technical resource on the solubility of this compound in common organic solvents.

Solubility Data

A comprehensive search of scientific literature, patents, and chemical databases did not yield quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in organic solvents. However, qualitative solubility information is consistently reported. The following table summarizes the available qualitative data.

SolventSolubility ClassificationReferences
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
Dimethylformamide (DMF)Soluble[1]
EthanolSoluble[1][2]
MethanolSoluble[2]
Ethyl AcetateSoluble[2]
WaterPoorly Soluble / Sparingly Soluble[1][2]

It is important to note that while several sources describe the compound as "soluble," this is a qualitative term. The actual concentration that can be achieved at a given temperature may vary. For process development and formulation, it is crucial to determine the quantitative solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, ethanol, ethyl acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of the Solid: Ensure the this compound to be tested is a finely ground powder to maximize surface area and facilitate dissolution.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials.

  • Sample Extraction: Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe. Immediately filter the sample through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Dilute the filtered saturated sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method.

  • Data Analysis: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. The result is the solubility of this compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

G A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate until equilibrium is reached (24-72h) C->D E Centrifuge to separate solid and liquid phases D->E F Filter supernatant to obtain clear saturated solution E->F G Quantify concentration using HPLC F->G H Report solubility at specified temperature G->H

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationships in Solubility

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent. This diagram illustrates the relationship between the polarity of the solute (this compound) and various solvents.

G cluster_solute Solute cluster_solvents Solvents Solute This compound (Moderately Polar) Polar Polar Aprotic (e.g., DMSO, DMF) Solute->Polar High Solubility (Predicted) PolarProtic Polar Protic (e.g., Ethanol, Methanol) Solute->PolarProtic Good Solubility (Predicted) NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar Low Solubility (Predicted)

Caption: "Like Dissolves Like" Principle for Solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible sources, qualitative assessments consistently indicate its solubility in polar aprotic and polar protic solvents such as DMSO, DMF, ethanol, and methanol. For applications requiring precise concentration knowledge, it is imperative that researchers determine the solubility experimentally. The provided shake-flask protocol offers a robust and reliable method for obtaining this critical data. Understanding the solubility characteristics of this important building block is essential for the efficient and successful development of novel therapeutics.

References

An In-Depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a chlorinated derivative of the 7-deazapurine core, stands as a pivotal building block in contemporary medicinal chemistry. Its strategic importance is underscored by its role as a key intermediate in the synthesis of a class of targeted therapeutics known as Janus kinase (JAK) inhibitors, including tofacitinib and ruxolitinib. These drugs have revolutionized the treatment of autoimmune diseases and certain cancers. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern preparative methods for this critical scaffold. Detailed experimental protocols for key synthetic transformations are provided, and quantitative data are summarized for comparative analysis. Furthermore, this document elucidates the mechanism of action of drugs derived from this core by visualizing the JAK-STAT signaling pathway.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader exploration of purine analogues as potential therapeutic agents.[1] The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, garnered significant interest for its potential to modulate biological pathways by mimicking endogenous nucleobases.[2]

The seminal work in the synthesis of the pyrrolo[2,3-d]pyrimidine ring system was reported by J. J. Davoll in 1960.[3] His research laid the foundational chemistry for accessing this heterocyclic core, which paved the way for future derivatization and biological investigation. The introduction of a chlorine atom at the 4-position of the pyrimidine ring proved to be a critical advancement. This halogen provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various side chains and pharmacophores, a key strategy in modern drug design.[4]

The true significance of this compound emerged with the discovery of its utility in the synthesis of Janus kinase (JAK) inhibitors.[5] These small molecules target the JAK family of tyrosine kinases, which play a crucial role in cytokine signaling pathways implicated in inflammatory and autoimmune disorders.[5] The development of drugs like tofacitinib and ruxolitinib, both of which utilize the this compound core, has provided significant therapeutic advances for patients with conditions such as rheumatoid arthritis and myelofibrosis.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[4] A summary of its key physicochemical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₄ClN₃[6]
Molecular Weight153.57 g/mol [6]
Melting Point188 °C (lit.)[7]
AppearanceWhite to off-white crystalline solid[4]
SolubilitySoluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water.[4]
CAS Number3680-69-1[6]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃, 400 MHz)δ 12.16 (br s, 1H), 8.59 (s, 1H), 7.70 (d, 1H), 6.60 (d, 1H)[4]
¹³C NMRData for the unsubstituted core is not readily available in the searched literature. Data for a derivative, this compound-6-carboxylic acid, is available.[8]
Mass Spectrum (GC-MS)m/z 153 (M+), 118, 155[9]
Infrared (IR)Specific peak data is not detailed in the provided search results, but spectra are available for viewing.[10]

Synthesis of this compound: An Evolutionary Perspective

The synthesis of this compound has evolved significantly since its initial discovery, driven by the need for more efficient, scalable, and environmentally friendly processes for pharmaceutical production. The primary and most established route involves the chlorination of the corresponding hydroxyl precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

The Davoll Synthesis (1960) and Early Methods

The foundational synthesis of the pyrrolo[2,3-d]pyrimidine core by Davoll involved the cyclization of appropriately substituted pyrimidines.[3] A common early approach to obtaining this compound involved a multi-step sequence starting from readily available starting materials like ethyl cyanoacetate and thiourea.[8] A generalized representation of this early synthetic logic is depicted below.

Early_Synthesis_Workflow A Ethyl Cyanoacetate + Thiourea B 2-Mercapto-4-amino-6-hydroxypyrimidine A->B NaOEt, EtOH C 4-Amino-6-hydroxypyrimidine B->C Raney Nickel, NH4OH D 7H-pyrrolo[2,3-d]pyrimidin-4-ol (4-Hydroxypyrrolo[2,3-d]pyrimidine) C->D Chloroacetaldehyde, NaOAc E This compound D->E POCl3

Caption: Early multi-step synthesis of this compound.

Modern and Improved Synthetic Routes

More recent synthetic efforts have focused on improving the overall yield, reducing the number of steps, and employing milder reaction conditions. Several patents and publications describe optimized procedures. A notable improvement involves a four-step synthesis starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[5]

Modern_Synthesis_Workflow A Ethyl 2-cyanoacetate + 2-Bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B Coupling C 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol B->C Formamidine D 7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D Cyclization E This compound D->E Chlorination (POCl3) JAK_STAT_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription Modulation

References

In Silico Modeling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[1][2][3] Its structural similarity to adenine allows it to effectively compete for the ATP-binding sites of various kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4] This guide provides an in-depth overview of the in silico modeling techniques employed to design and optimize these derivatives for enhanced therapeutic efficacy.

Core Modeling Techniques and Protocols

In silico modeling plays a pivotal role in the rational design of novel this compound derivatives. The primary computational methods include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics (MD) simulations, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This is instrumental in identifying key residues for drug-target interactions.

Experimental Protocol:

  • Protein Preparation:

    • The 3D structure of the target protein (e.g., a specific kinase) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and charges are assigned to the protein atoms.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

    • The structures are converted to 3D and their energy is minimized.

    • Appropriate protonation states are assigned at physiological pH.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein.

    • Docking is performed using software like AutoDock Vina.[5][6] The software systematically samples different conformations of the ligand within the grid box and scores them based on a predefined scoring function.

    • The resulting docking poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

molecular_docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB PDB Structure Acquisition Clean Remove Water & Ligands PDB->Clean Hydrogens Add Hydrogens & Charges Clean->Hydrogens MinimizeP Energy Minimization Hydrogens->MinimizeP Grid Define Grid Box MinimizeP->Grid Draw Draw 2D Structure Convert Convert to 3D Draw->Convert MinimizeL Energy Minimization Convert->MinimizeL Protonate Assign Protonation States MinimizeL->Protonate Protonate->Grid Dock Run Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Poses & Interactions Dock->Analyze qsar_workflow Data Compile Dataset (Structures & IC50s) Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split into Training & Test Sets Descriptors->Split Model Build QSAR Model (e.g., MLR) Split->Model Validate Validate Model (R², Q²) Model->Validate Predict Predict Activity of New Compounds Validate->Predict signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor P GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Kinase1

References

The Unfolding Potency of Pyrrolo[2,3-d]pyrimidines: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the quest for potent and selective kinase inhibitors. This technical guide delves into the intricate structure-activity relationships (SAR) of this versatile heterocyclic system, offering a comprehensive resource for researchers, scientists, and drug development professionals. By systematically exploring the impact of structural modifications on biological activity, this document aims to illuminate the path toward designing next-generation therapeutics for a multitude of diseases, most notably cancer.

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP. This inherent structural mimicry allows it to effectively compete with ATP for the binding pocket of numerous kinases, leading to the modulation of their activity.[1][2][3][4][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many pathological conditions. Consequently, the development of kinase inhibitors has become a cornerstone of targeted therapy.[1][2][3][4]

This guide will present a detailed analysis of SAR studies, with quantitative data summarized in structured tables for facile comparison. Furthermore, it will provide an overview of the experimental protocols commonly employed in the synthesis and biological evaluation of these compounds, alongside visualizations of key signaling pathways and experimental workflows to enhance understanding.

Core Structure-Activity Relationships

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives can be finely tuned by strategic substitutions at various positions of the heterocyclic core. The following sections dissect the key SAR findings for different substitution points.

Table 1: SAR Summary for Substitutions at the N7-Position
R Group at N7Target Kinase(s)Observed Activity (IC50/Ki)Key Findings & References
CyclopentylJAK familyPotent inhibitionThe cyclopentyl group provides a good fit into the hydrophobic pocket of the kinase.
CyclohexylEGFR, VEGFRModerate to potent inhibitionLarger cycloalkyl groups can be accommodated, but potency may vary depending on the specific kinase.
Substituted PhenylVariousVariable activityThe electronic and steric properties of the substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups can sometimes enhance potency.
Small alkyl chainsSrc, AuroraGenerally lower potencySmall, linear alkyl chains are often less effective than cyclic or more complex substituents.
Table 2: SAR Summary for Substitutions at the C4-Position
R Group at C4Target Kinase(s)Observed Activity (IC50/Ki)Key Findings & References
Aniline derivativesEGFR, VEGFRHigh potencyThe aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase. Substitutions on the aniline ring are critical for selectivity and potency.[6]
Amino-pyrazoleJAK familyPotent and selective inhibitionThis group can confer selectivity for specific kinase families.
Halogens (Cl, Br)RETNanomolar potencyHalogen atoms can act as key interaction points and modulate the overall electronic properties of the molecule.[7][8]
Biaryl urea moietiesVEGFR-2IC50 in the nanomolar rangeThese extended structures can access additional binding pockets and significantly enhance potency.[9]
Table 3: SAR Summary for Substitutions at the C5-Position
R Group at C5Target Kinase(s)Observed Activity (IC50/Ki)Key Findings & References
Cyano, CarbonitrileJAK familyPotent inhibitionThese small, electron-withdrawing groups are often found in approved drugs and contribute to potent inhibition.
Small amidesVariousVariable activityThe nature of the amide substituent can influence solubility and cell permeability.
Halogens (I)RETContributes to overall potencyIodination at this position has been shown to be a viable strategy for enhancing activity.[8]
Methylene linkers to various groupsEGFRVariable activityLinkers can be used to position other functional groups in favorable regions of the binding site.

Visualizing the Science: Pathways and Processes

To provide a clearer understanding of the context in which these compounds operate and the methodologies used to evaluate them, the following diagrams have been generated.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Scaffold_Selection Scaffold Selection (Pyrrolo[2,3-d]pyrimidine) Virtual_Screening In Silico Screening (Docking) Scaffold_Selection->Virtual_Screening Library_Design Library Design (R-group selection) Virtual_Screening->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assays (Kinase Inhibition) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assays (Cytotoxicity, Apoptosis) Biochemical_Assay->Cellular_Assay ADME_Tox In Vitro ADME/Tox Cellular_Assay->ADME_Tox SAR_Analysis SAR Analysis ADME_Tox->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Design Iterative Design In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

A typical workflow for a Structure-Activity Relationship (SAR) study.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Pyrrolo Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR Binds

Simplified EGFR signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidines.

SAR_Logic cluster_positions Key Substitution Positions cluster_substituents Favorable Substituents Core Pyrrolo[2,3-d]pyrimidine Core N7 N7-Position Core->N7 C4 C4-Position Core->C4 C5 C5-Position Core->C5 N7_sub Cycloalkyl groups (e.g., Cyclopentyl) N7->N7_sub C4_sub Aniline derivatives (H-bond donors/acceptors) C4->C4_sub C5_sub Small, electron-withdrawing groups (e.g., -CN) C5->C5_sub Activity Enhanced Kinase Inhibition & Selectivity N7_sub->Activity C4_sub->Activity C5_sub->Activity

Logical relationship of key SAR findings for pyrrolo[2,3-d]pyrimidines.

Experimental Protocols: A Methodological Overview

The synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives follow established medicinal chemistry protocols. Below is a generalized summary of the key experimental procedures.

General Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

A common synthetic route to the pyrrolo[2,3-d]pyrimidine core involves the condensation of a substituted pyrrole with a pyrimidine precursor. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a commercially available and versatile starting material.[8] Substitutions at the N7-position can be achieved through N-alkylation or N-arylation reactions. Subsequent modifications at the C4- and C5-positions are typically carried out via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[6][8]

Example Step: Buchwald-Hartwig C-N Cross-Coupling

  • A mixture of the 4-chloro-pyrrolo[2,3-d]pyrimidine derivative, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) is prepared in an appropriate solvent (e.g., dioxane).

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period.

  • Upon completion, the reaction is cooled, diluted with a suitable solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired C4-amino-substituted pyrrolo[2,3-d]pyrimidine.[6]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.

  • The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a buffer solution.

  • The test compound, dissolved in DMSO, is added to the mixture at various concentrations.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.

  • The reaction is stopped, and the amount of phosphorylated and unphosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or mass spectrometry.

  • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cytotoxicity Assay (MTT Assay)

The effect of the compounds on the viability of cancer cell lines is often assessed using the MTT assay.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Following incubation, an MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[10]

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The extensive SAR data accumulated over the years provides a robust framework for the rational design of new and improved therapeutic agents. Future efforts will likely focus on enhancing selectivity to minimize off-target effects, improving pharmacokinetic properties, and exploring novel biological targets for this versatile chemical entity. The strategic application of the principles outlined in this guide will undoubtedly accelerate the development of the next generation of pyrrolo[2,3-d]pyrimidine-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate in the development of various therapeutic agents, including Janus kinase (JAK) inhibitors.[1][2][3] The described synthetic route commences with the readily available starting material, dimethyl malonate.

Overall Synthetic Pathway

The synthesis proceeds through a series of key transformations, including pyrimidine ring formation, nitrosation, reduction, pyrrole ring annulation, and a final chlorination step. The overall workflow is depicted below.

Overall Synthesis Workflow dimethyl_malonate Dimethyl Malonate barbituric_acid Barbituric Acid dimethyl_malonate->barbituric_acid Urea, NaOEt nitroso_intermediate 5-Nitroso-2,4,6-trihydroxypyrimidine barbituric_acid->nitroso_intermediate NaNO2, H+ diamino_intermediate 4,5-Diamino-2,6-dihydroxypyrimidine nitroso_intermediate->diamino_intermediate Reduction pyrrolo_pyrimidine_ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol diamino_intermediate->pyrrolo_pyrimidine_ol Chloroacetaldehyde final_product This compound pyrrolo_pyrimidine_ol->final_product POCl3

Caption: Overall synthetic workflow from dimethyl malonate to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of Barbituric Acid (2,4,6-Trihydroxypyrimidine)

This initial step involves the condensation of dimethyl malonate with urea in the presence of a strong base to form the pyrimidine ring.[4][5][6]

Protocol:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve sodium metal (11.5 g, 0.5 mol) in absolute ethanol (250 mL) to prepare sodium ethoxide.

  • To the sodium ethoxide solution, add dimethyl malonate (66.06 g, 0.5 mol).

  • In a separate beaker, dissolve urea (30 g, 0.5 mol) in hot absolute ethanol (250 mL, approx. 70°C).

  • Add the hot urea solution to the dimethyl malonate mixture.

  • Heat the reaction mixture to reflux at 110°C for 7 hours, during which a white solid will precipitate.[4][5]

  • After cooling, add hot water (500 mL, 50°C) to dissolve the solid.

  • Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Cool the clear solution in an ice bath overnight to crystallize the product.

  • Collect the white crystals of barbituric acid by filtration, wash with cold water, and dry.

ParameterValueReference(s)
Starting Materials Dimethyl Malonate, Urea[4][5]
Reagents Sodium, Absolute Ethanol, Hydrochloric Acid[4][5]
Reaction Time 7 hours[4][5]
Reaction Temperature 110°C[4][5]
Yield 72-78%[5]
Step 2: Synthesis of 5-Nitroso-2,4,6-trihydroxypyrimidine

The pyrimidine ring is activated at the 5-position via nitrosation.

Protocol:

  • In a flask, suspend barbituric acid (12.81 g, 0.1 mol) in water.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of sodium nitrite (6.9 g, 0.1 mol) in water.

  • Maintain the temperature below 10°C while slowly adding hydrochloric acid to keep the solution acidic.

  • Stir the reaction mixture for 1-2 hours at low temperature.

  • Collect the precipitated pinkish-red solid by filtration, wash with cold water, and dry.

ParameterValueReference(s)
Starting Material Barbituric Acid[7]
Reagents Sodium Nitrite, Hydrochloric Acid[7]
Reaction Temperature <10°C[8]
Yield High[7]
Step 3: Synthesis of 4,5-Diamino-2,6-dihydroxypyrimidine

The nitroso group is reduced to an amino group, creating the necessary 1,2-diamine functionality for the subsequent pyrrole ring formation.[9]

Protocol:

  • Suspend 5-nitroso-2,4,6-trihydroxypyrimidine (15.71 g, 0.1 mol) in water.

  • Heat the suspension to 80°C.

  • Gradually add a reducing agent such as sodium dithionite or perform catalytic hydrogenation. For chemical reduction with sodium dithionite, add it portion-wise until the color of the solution changes from red to pale yellow.[10]

  • Maintain a basic pH during the addition of sodium dithionite by adding a dilute sodium hydroxide solution.[11]

  • After the reaction is complete, cool the mixture and adjust the pH to neutral to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4,5-diamino-2,6-dihydroxypyrimidine.

ParameterValueReference(s)
Starting Material 5-Nitroso-2,4,6-trihydroxypyrimidine[9][10]
Reducing Agent Sodium Dithionite or Catalytic Hydrogenation[10][12]
Reaction Temperature 80°C (for Sodium Dithionite)[10]
Yield High[9]
Step 4: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

The pyrrole ring is constructed through the condensation of the 1,2-diamine with chloroacetaldehyde.

Protocol:

  • Dissolve 4,5-diamino-2,6-dihydroxypyrimidine (14.21 g, 0.1 mol) in a mixture of water and an appropriate alcohol.

  • Add sodium acetate (3 to 5 molar equivalents).

  • Heat the mixture to 60-80°C.[2]

  • Slowly add an aqueous solution of chloroacetaldehyde (2 to 5 molar equivalents).[2]

  • Stir the reaction mixture for 4-6 hours at 60-80°C.[2]

  • Cool the reaction to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

ParameterValueReference(s)
Starting Material 4,5-Diamino-2,6-dihydroxypyrimidine[2]
Reagents Chloroacetaldehyde, Sodium Acetate[2]
Reaction Time 4-6 hours[2]
Reaction Temperature 60-80°C[2]
Yield 65-75%[1]
Step 5: Synthesis of this compound

The final step is the chlorination of the 4-hydroxy group of the pyrrolopyrimidine core using phosphorus oxychloride (POCl₃).

Protocol:

  • In a reaction vessel, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol (13.51 g, 0.1 mol) in phosphorus oxychloride (excess).

  • Heat the mixture to 80-100°C and stir for 2-4 hours.[2]

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Adjust the pH of the aqueous solution to 9-10 with a sodium hydroxide solution.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent like toluene to obtain pure this compound.[2]

ParameterValueReference(s)
Starting Material 7H-pyrrolo[2,3-d]pyrimidin-4-ol[1][2]
Reagent Phosphorus Oxychloride (POCl₃)[1][2]
Reaction Time 2-4 hours[2]
Reaction Temperature 80-100°C[2]
Yield 79-91%[1][13]

Visualized Reaction Mechanism

The key step of forming the pyrimidine ring is visualized below.

Pyrimidine Formation malonate Dimethyl Malonate H3COOC-CH2-COOCH3 intermediate Intermediate malonate->intermediate Urea, NaOEt urea Urea H2N-CO-NH2 urea->intermediate barbituric_acid Barbituric Acid C4H4N2O3 intermediate->barbituric_acid Cyclization

Caption: Condensation and cyclization of dimethyl malonate and urea to form barbituric acid.

References

High-Yield Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: An Essential Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and comparative data for the high-yield synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate in the development of a wide range of therapeutic agents, including Janus kinase (JAK) inhibitors. The presented methods offer significant improvements in yield, purity, and operational simplicity compared to previously reported syntheses. This guide is intended to equip researchers with the necessary information to efficiently produce this key building block for their drug discovery and development programs.

Introduction

This compound, a 7-deazapurine analog, is a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine allows it to serve as a versatile starting material for the synthesis of potent and selective inhibitors of various kinases and other enzymes. Notably, it is a key component in the synthesis of several approved and clinical-stage drugs. The demand for efficient and scalable synthetic routes to this intermediate is therefore of paramount importance. This document outlines and compares several high-yield synthetic strategies, providing detailed experimental procedures to facilitate their implementation in a laboratory setting.

Comparative Analysis of Synthetic Routes

Several synthetic strategies for this compound have been reported. The following table summarizes the key quantitative data from the most promising high-yield methods, allowing for a direct comparison of their efficiencies.

Synthetic Route Starting Material Number of Steps Overall Yield Key Reagents Reference
Method A Dimethyl malonate731%N/A[1]
Method B Ethyl-2-cyanoacetate4~57%Thiourea, 2-chloroacetaldehyde, POCl₃[2][3]
Method C 6-chloro-5-iodo-7H-pyrimidin-4-amine2~60%N/A[2]
Method D (Improved Cyclization) 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine1 (final step)91% (for the cyclization step)Hydrochloric acidN/A
Method E (Chlorination) 7H-pyrrolo[2,3-d]pyrimidin-4-ol1 (final step)79% (conversion rate)POCl₃, N,N-diisopropylethylamine[1][4]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for one of the most efficient and operationally straightforward methods identified: a four-step synthesis commencing from ethyl 2-cyanoacetate.

Method B: Four-Step Synthesis from Ethyl-2-cyanoacetate

This protocol is adapted from a widely used and reliable synthetic route.

Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine

  • In a suitable reaction vessel, dissolve ethyl cyanoacetate and thiourea (1:1 to 1:3 molar ratio) in ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide in ethanol (1.5 to 3 molar equivalents) to the reaction mixture, maintaining the temperature below 5 °C.[5]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux (80-100 °C) and maintain for 8-10 hours.[5]

  • Cool the mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-mercapto-4-amino-6-hydroxypyrimidine.

Step 2: Desulfurization to 4-Amino-6-hydroxypyrimidine

  • Prepare a slurry of Raney nickel in water.

  • Add the 2-mercapto-4-amino-6-hydroxypyrimidine to the Raney nickel slurry.

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the Raney nickel.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-6-hydroxypyrimidine.

Step 3: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Dissolve 4-amino-6-hydroxypyrimidine and sodium acetate in water.

  • Heat the solution to 80 °C.

  • Slowly add an aqueous solution of 2-chloroacetaldehyde.

  • Maintain the reaction at 80 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with water and dry to afford 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step 4: Chlorination to this compound

  • To a flask containing 7H-pyrrolo[2,3-d]pyrimidin-4-ol (0.64 mol), add phosphoryl chloride (185 g) and toluene (373 g).[1]

  • Warm the mixture to 50 °C.[1]

  • Add N,N-diisopropylethylamine (97 g) portion-wise, maintaining the temperature at 50 °C.[1]

  • Stir the reaction at 50 °C until completion, as monitored by HPLC or TLC.[1]

  • Carefully pour the reaction mixture onto crushed ice and water.

  • Neutralize the aqueous solution to pH 8-9 with a concentrated sodium hydroxide solution.[4]

  • Age the resulting slurry at 40 °C for at least one hour.[4]

  • Collect the product by filtration, wash thoroughly with water, and dry under vacuum at a temperature below 80 °C to yield this compound.[4] A purity of 99.8 area-% as measured by HPLC can be achieved.[4]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow of the detailed protocol and the logical relationship between the different synthetic strategies.

G cluster_workflow Experimental Workflow: Method B A Step 1: Thio-condensation Ethyl Cyanoacetate + Thiourea B Step 2: Desulfurization Raney Nickel A->B 2-Mercapto-4-amino-6-hydroxypyrimidine C Step 3: Cyclization 2-Chloroacetaldehyde B->C 4-Amino-6-hydroxypyrimidine D Step 4: Chlorination POCl3 C->D 7H-pyrrolo[2,3-d]pyrimidin-4-ol E Final Product This compound D->E

Caption: Workflow for the 4-step synthesis of this compound.

G cluster_strategies Synthetic Strategy Relationships Start1 Dimethyl Malonate Intermediate 7H-pyrrolo[2,3-d]pyrimidin-4-ol Start1->Intermediate Method A (7 steps) Start2 Ethyl-2-cyanoacetate Start2->Intermediate Method B (3 steps) Start3 Aminopyrimidine Derivative FinalProduct This compound Start3->FinalProduct Method C & D (Direct Routes) Intermediate->FinalProduct Method E (Final Step)

Caption: Relationship between different synthetic starting points and the final product.

Conclusion

The synthesis of this compound is a critical step in the development of numerous important pharmaceutical agents. The methods presented in this document provide researchers with a selection of high-yield, robust, and scalable protocols. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and specific laboratory capabilities. The detailed protocol for the four-step synthesis from ethyl-2-cyanoacetate offers a reliable and well-documented procedure for obtaining high-purity material.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4]

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors used in oncology and for the treatment of inflammatory diseases like rheumatoid arthritis.[5][6] The functionalization of this heterocyclic system, particularly at the 4-position, is a key strategy in the development of novel therapeutics. This document provides a detailed, step-by-step protocol for the Suzuki coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with various aryl and heteroaryl boronic acids, a critical transformation for building molecular diversity in drug discovery programs.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound proceeds via a palladium-catalyzed reaction with a boronic acid or ester in the presence of a base to yield the corresponding 4-substituted-7H-pyrrolo[2,3-d]pyrimidine.

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound hinges on the careful selection and optimization of several key parameters:

  • Palladium Catalyst and Ligand: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for less reactive heteroaryl chlorides.[7] Pre-catalysts combined with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often employed to facilitate the oxidative addition step.[8]

  • Base: The choice of base is crucial for the transmetalation step.[3] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][9][10] The strength and nature of the base can significantly impact the reaction rate and yield.

  • Solvent System: A variety of solvents can be used, often in a biphasic mixture with water.[2][11] Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[2] The solvent system influences the solubility of the reactants and the efficacy of the catalyst.

  • Temperature and Reaction Time: Reaction temperatures typically range from 80-110 °C.[1] Reaction progress should be monitored to determine the optimal reaction time, which can vary from a few hours to overnight. Microwave-assisted heating can significantly reduce reaction times.[12]

Experimental Protocol

This protocol provides a general guideline for the Suzuki coupling of this compound. Optimization for specific substrates may be necessary. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results.

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Reaction Setup:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired aryl/heteroaryl boronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-10 mol%) and any additional ligand.

  • Add the degassed anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.[1]

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-substituted-7H-pyrrolo[2,3-d]pyrimidine product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids.

Table 1: Optimized Reaction Conditions for Suzuki Coupling

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid Aryl/Heteroaryl Boronic Acid1.1 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand2 - 10 mol%
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O or Toluene / H₂O4:1 to 10:1 ratio
Temperature 80 - 110 °CConventional or Microwave
Time 2 - 24 hoursMonitored by TLC or LC-MS

Table 2: Examples of Suzuki Coupling with this compound

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001285
4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene/H₂O110892
3-Pyridylboronic acidPdCl₂(dppf) (5)Cs₂CO₃1,4-Dioxane/H₂O1001678
2-Thiopheneboronic acidPd(OAc)₂ (3) / SPhos (6)K₂CO₃THF/H₂O802481
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O1001088

Note: The yields presented are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Catalyst and Solvent inert->catalyst degas Degas Mixture catalyst->degas heat Heat and Stir (80-110 °C) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (EtOAc / H2O Extraction) cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 Oxidative Addition pd_complex2 R1-Pd(II)L2-OR' pd_complex3 R1-Pd(II)L2-R2 pd_complex1->pd_complex3 Transmetalation x_ion X- pd_complex1->x_ion pd_complex3->pd0 Reductive Elimination product R1-R2 pd_complex3->product r1x R1-X (Aryl Halide) r1x->pd_complex1 boronate R2-B(OR')3- (Activated Boronate) boronate->pd_complex3 boron_byproduct B(OR')3 boronate->boron_byproduct base Base (e.g., OH-) base->boronate boronic_acid R2-B(OH)2 (Boronic Acid) boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including Janus kinase (JAK) inhibitors. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern drug discovery and development due to its broad substrate scope and functional group tolerance, allowing for the efficient synthesis of arylamines from aryl halides.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with a variety of amine coupling partners. The information compiled herein is intended to serve as a comprehensive guide for researchers in the synthesis of diverse libraries of 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst. The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with various secondary and primary amines.

Table 1: Buchwald-Hartwig Amination with Secondary Amines

Amine Coupling PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
N-MethylpiperazineRuPhos Pd G2 (1)RuPhos (1)LiHMDS (1.2)THF250.594
MorpholineRuPhos Pd G2 (1)RuPhos (1)LiHMDS (1.2)THF250.592
PiperidineRuPhos Pd G2 (1)RuPhos (1)LiHMDS (1.2)THF250.595
PyrrolidineRuPhos Pd G2 (1)RuPhos (1)LiHMDS (1.2)THF250.593
N-PhenylpiperazineRuPhos Pd G2 (1)RuPhos (1)LiHMDS (1.2)THF250.596

Table 2: Buchwald-Hartwig Amination with Primary Amines (General Conditions)

Amine Coupling PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Aniline DerivativesPd(OAc)₂ (2-5)XPhos or RuPhos (4-10)NaOtBu or Cs₂CO₃ (1.5-2)Toluene or Dioxane80-11012-24Good to Excellent
AlkylaminesPd₂(dba)₃ (1-2)BrettPhos or XPhos (2-4)K₃PO₄ or NaOtBu (1.5-2)Toluene or THF80-10012-24Moderate to Good

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data in Table 2 represents typical ranges found in the literature for similar heteroaryl chlorides.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with Secondary Amines

This protocol is adapted from a procedure reported for the efficient coupling of this compound with various secondary amines.

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • RuPhos Pd G2 precatalyst (1 mol%)

  • RuPhos ligand (1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equivalents, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (Schlenk tube or similar)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere of nitrogen or argon, add this compound (1.0 mmol), the RuPhos Pd G2 precatalyst (0.01 mmol), and the RuPhos ligand (0.01 mmol).

  • Add anhydrous THF (5 mL) to the tube.

  • Add the secondary amine (1.2 mmol) to the reaction mixture.

  • Finally, add the LiHMDS solution (1.2 mmol, 1.2 mL of a 1 M solution in THF) dropwise to the stirred mixture.

  • Seal the Schlenk tube and stir the reaction mixture at room temperature (25 °C) for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(amino)-7H-pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with Primary Amines (Anilines and Alkylamines)

This protocol provides a general starting point for the coupling of this compound with primary amines. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or round-bottom flask.

  • Add this compound (1.0 mmol) and the primary amine (1.1 - 1.5 mmol) to the reaction vessel.

  • Add the anhydrous solvent (5-10 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-(amino)-7H-pyrrolo[2,3-d]pyrimidine derivative.

Mandatory Visualizations

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') pd_complex->amido_complex + HNR'R'' - HX amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Workflow start Reaction Setup (Inert Atmosphere) reagents Add this compound, Amine, Pd Catalyst, Ligand, Base, and Solvent start->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Reaction Quench and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivative purification->product

Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of the use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate in the synthesis of tofacitinib, a potent Janus kinase (JAK) inhibitor. Detailed experimental protocols for the crucial nucleophilic aromatic substitution (SNAr) reaction are presented, along with a summary of reaction conditions and corresponding yields. Furthermore, this document elucidates the biological context of tofacitinib's mechanism of action by visualizing the JAK-STAT signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Tofacitinib, marketed under the brand name Xeljanz®, is a small molecule drug approved for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Its therapeutic effect stems from the inhibition of Janus kinases (JAKs), a family of enzymes that play a critical role in the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[2] The chemical structure of tofacitinib is centered around a pyrrolo[2,3-d]pyrimidine core, making this compound a pivotal building block in its synthesis.[3][4] This intermediate's reactivity at the C4 position allows for the crucial coupling with the piperidine moiety of the molecule.[3]

The JAK-STAT Signaling Pathway

Tofacitinib functions by interrupting the JAK-STAT signaling pathway.[5] This pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are also phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of genes involved in inflammation and immune cell function.[2][6] Tofacitinib's inhibition of JAKs prevents the phosphorylation of STATs, thereby blocking the downstream signaling cascade.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive Inactive STAT JAK->STAT_inactive Phosphorylation STAT_active Active STAT (Phosphorylated Dimer) STAT_inactive->STAT_active Dimerization Gene Target Gene STAT_active->Gene Binding Transcription Gene Transcription (Inflammation) Gene->Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Synthesis of Tofacitinib via this compound

The most common synthetic route to tofacitinib involves the nucleophilic aromatic substitution (SNAr) reaction between this compound (or a protected form thereof) and a chiral piperidine derivative, specifically (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine.[1] To enhance the reactivity and yield of this coupling step, the pyrrole nitrogen of this compound is often protected, for instance, with a tosyl group, to form 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[8]

Tofacitinib_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_final_product Final Product 4-Chloro-7H 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Protection Protection (e.g., Tosylation) 4-Chloro-7H->Protection Piperidine (3R,4R)-N,4-dimethyl-1- (phenylmethyl)-3-piperidinamine Coupling SNAr Coupling Piperidine->Coupling Protection->Coupling Deprotection_Debenzylation Deprotection & Debenzylation Coupling->Deprotection_Debenzylation Acylation N-acylation Deprotection_Debenzylation->Acylation Tofacitinib Tofacitinib Acylation->Tofacitinib

Caption: General workflow for the synthesis of tofacitinib.

Quantitative Data on Key Synthetic Steps

The following tables summarize the quantitative data for the synthesis of the protected intermediate and the subsequent coupling reaction.

Table 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

ReactantReagentsSolventTemp.TimeYieldPurityReference
This compoundp-toluenesulfonyl chloride, triethylamine, DMAPDichloromethane0 °C to RT30 min97.7%-[8]

Table 2: SNAr Coupling of Protected this compound with Piperidine Derivative

Pyrrolo[2,3-d]pyrimidine DerivativePiperidine DerivativeBase (equiv.)SolventTemp.TimeYieldPurityReference
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine(3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamineK₂CO₃ (6.0)Water90-100 °C12 h68%58.78%[9]
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine(3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamineK₂CO₃ (9.0)Water90-100 °C12 h81%70.12%[9]
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine(3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamineK₂CO₃ (12.0)Water90-100 °C12 h89%97.34%[9]

Experimental Protocols

The following are detailed protocols for the key steps involving this compound in the synthesis of tofacitinib.

Protocol 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Materials:

  • This compound

  • p-toluenesulfonyl chloride

  • Triethylamine

  • 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a reaction flask, add this compound (2 kg, 12.96 mol) and dichloromethane (40 L) at room temperature. Stir until all solids are dissolved.[8]

  • Add triethylamine (3.88 kg, 38.4 mol) and 4-dimethylaminopyridine (157.6 g, 1.28 mol) to the solution.[8]

  • Cool the mixture to 0 °C in an ice bath.[8]

  • Slowly add a solution of p-toluenesulfonyl chloride (2.6 kg, 13.6 mol) in dichloromethane (30 L) dropwise to the reaction mixture.[8]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (16 L x 3).[8]

  • Dry the organic layer under reduced pressure to obtain 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (3.9 kg, 97.7% yield).[8]

Protocol 2: SNAr Coupling to form N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Materials:

  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine

  • Potassium carbonate (K₂CO₃)

  • Water

Procedure:

  • In a reaction vessel, combine 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, and water.[9]

  • Add potassium carbonate (12 equivalents).[9]

  • Heat the reaction mixture to 90-100 °C and stir for 12 hours.[9]

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting materials.

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by standard techniques such as extraction and chromatography. An in-situ purification can be performed by adding acetone to the reaction mass.[9]

Conclusion

This compound is an indispensable building block in the synthesis of tofacitinib. The SNAr reaction with the chiral piperidine derivative is a critical step, and its efficiency can be significantly enhanced by the use of a tosyl-protected pyrrolo[2,3-d]pyrimidine and optimization of reaction conditions, particularly the amount of base used. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of tofacitinib and other kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold.

References

Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 6-chloro-7-deazapurine, is a pivotal heterocyclic scaffold in medicinal chemistry.[1][2] Its structure is a core component in a variety of biologically active molecules, most notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[3][4] The pyrrolo[2,3-d]pyrimidine (7-deazapurine) system is a purine analog found in many bioactive compounds, exhibiting antitumor, antiviral, and anti-inflammatory properties.[5][6]

The chemical reactivity of this scaffold is centered around the chlorine atom at the 4-position and the nitrogen at the 7-position of the pyrrole ring.[7] Functionalization at the N-7 position through N-alkylation and N-arylation reactions is a critical strategy for diversifying the core structure, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2][8] These modifications allow for the introduction of a wide array of substituents, significantly influencing the compound's pharmacological profile.

This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of this compound.

Section 1: N-Alkylation Reactions

N-alkylation of the pyrrole nitrogen (N-7) is a common and straightforward modification. This reaction is typically achieved by treating this compound with an alkylating agent, such as an alkyl halide, in the presence of a base.[7][8] The choice of base and solvent is crucial for reaction efficiency. Alternative methods, including phase-transfer catalysis and microwave-assisted synthesis, have been developed to improve reaction times and yields.[9][10]

Data Presentation: N-Alkylation Conditions and Yields

The following table summarizes various conditions for the N-alkylation of this compound.

Alkylating AgentBaseCatalystSolventConditionsYield (%)Reference
4-Nitrobenzyl bromideK₂CO₃-AcetonitrileNot specifiedNot specified[8]
p-Toluenesulfonyl chlorideK₂CO₃Tetrabutylammonium chlorideDichloromethane/WaterRoom Temp.Not specified[3][8]
Alkyl halidesAq. NaOHBenzyltriethylammonium chlorideNot specifiedNot specifiedHigh[9]
Various--EthanolMicrowave, 150°C, 10-15 min70-82%[11]
Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol is a representative example for the N-alkylation of this compound using an alkyl halide and a carbonate base.[8]

Materials:

  • This compound

  • Alkyl halide (e.g., 4-nitrobenzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the suspension.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by silica gel column chromatography to yield the desired N-alkylated product.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow reagents 1. Mix Reactants - this compound - Alkyl Halide - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) reaction 2. Reaction - Stir at specified temp. - Monitor by TLC/LC-MS reagents->reaction workup 3. Work-up - Filter solids - Concentrate filtrate reaction->workup purification 4. Purification - Silica Gel Chromatography workup->purification product 5. Final Product - N-alkylated derivative purification->product

Caption: General workflow for N-alkylation of this compound.

Section 2: N-Arylation Reactions

N-arylation introduces an aryl group at the N-7 position, a key transformation for synthesizing compounds with significant biological activities.[6] This is typically achieved through transition metal-catalyzed cross-coupling reactions. Common methods include copper-catalyzed Ullmann or Chan-Lam couplings and palladium-catalyzed Buchwald-Hartwig reactions.[6][12][13] These methods offer broad substrate scope and functional group tolerance.[12][13]

Data Presentation: N-Arylation Conditions and Yields

The following table summarizes various conditions for the N-arylation of pyrrolo[2,3-d]pyrimidines.

Arylating AgentCatalystLigandBaseSolventConditionsYield (%)Reference
Aryl IodidesCuI (5 mol%)-K₂CO₃DMSO120°C, 24hModerate to Excellent[14]
Aryl Iodides/BromidesCuIDiamineK₃PO₄ or Cs₂CO₃Dioxane or Toluene110°CGood[13]
Aryl ChloridesPd(OAc)₂ (0.8 mol%)keYPhosK₃PO₄Toluene110°C, 24hGood[12]
Arylboronic AcidsCu(OAc)₂--DCM48h45-70%[6]
Experimental Protocol: Copper-Catalyzed N-Arylation (Chan-Lam type)

This protocol is a representative example for the N-arylation of a pyrrolo[2,3-d]pyrimidine using an arylboronic acid and a copper catalyst.[6]

Materials:

  • This compound

  • Arylboronic acid (1.5 eq)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 eq)

  • Dichloromethane (DCM)

  • Reaction vial or flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and copper(II) acetate (1.0 eq).

  • Add dichloromethane as the solvent.

  • Stir the reaction mixture at room temperature. The reaction is typically open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be long (e.g., 48 hours).

  • Upon completion, dilute the reaction mixture with more dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-arylated derivative.

Signaling Pathway: Catalytic Cycle for N-Arylation

N_Arylation_Pathway cluster_0 Catalytic Cycle (Simplified) catalyst Metal Catalyst (e.g., Cu(II) or Pd(0)) intermediate1 Metal-Pyrrole Complex catalyst->intermediate1 + Pyrrole-NH intermediate2 Oxidative Addition (with Aryl Halide) intermediate1->intermediate2 + Ar-X reductive_elim Reductive Elimination intermediate2->reductive_elim product N-Aryl Product reductive_elim->catalyst Regeneration reductive_elim->product start Reactants: - this compound - Arylating Agent (Ar-X) start->catalyst

Caption: Simplified catalytic pathway for metal-catalyzed N-arylation reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing palladium-catalyzed cross-coupling reactions for the derivatization of molecules, a critical process in drug discovery and development. This document offers detailed protocols for three of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The ability to selectively form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance makes these reactions indispensable tools for synthesizing compound libraries, performing lead optimization, and developing novel therapeutic agents. The following sections present detailed experimental procedures, quantitative data for reaction optimization, and visual guides to the reaction mechanisms and workflows.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make it a highly favored method for creating biaryl and related structures.[1][3]

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The active Pd(0) catalyst first reacts with the organic halide to form a Pd(II) complex. Subsequently, the organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base. Finally, the two organic fragments on the palladium complex are eliminated to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][2]

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. This data can serve as a starting point for reaction optimization.

EntryAryl HalideArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-ChloroacenaphthenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O9012-24High[1]
25-IodovanillinPhenylboronic acidPd(OAc)₂ (1)-Amberlite IRA-400(OH)H₂O/Ethanol601-2-[2]
3p-BromotoluenePhenylboronic acidPdCl₂(Ln@β-CD) (0.01)-K₃PO₄·7H₂OH₂O80480-100[4]
43,5-(Bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0)1 (3.0)KFDioxane110-82[5]
54-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0)1 (3.0)KFDioxane110-74[5]
62,6-Dibromo-9H-fluorenePhenylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃Toluene/H₂O90-110-58[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[1][2]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, DMF, H₂O/ethanol)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst, ligand (if necessary), and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Heck Coupling

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide (or triflate) with an alkene.[7][8] This reaction is highly valued for its ability to tolerate a wide variety of functional groups and is a cornerstone of modern organic synthesis.[7]

The catalytic cycle of the Heck reaction involves the oxidative addition of the organic halide to a Pd(0) species, followed by coordination of the alkene. Migratory insertion of the alkene into the palladium-carbon bond then occurs, followed by a β-hydride elimination step to release the substituted alkene product and a palladium-hydride species. Reductive elimination of HX with the aid of a base regenerates the active Pd(0) catalyst.[8][9]

Quantitative Data for Heck Coupling Reactions

The following table presents a summary of reaction conditions and yields for the Heck coupling of various substrates.

EntryUnsaturated HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Bromo-aromatic ringMethyl acrylatePd(OAc)₂ (10)P(o-Tolyl)₃ (10)TEAAcetonitrileReflux5-[10]
27-Bromohept-3-eneStyrenePd(OAc)₂ (2)PPh₃ (4)TEADMF10024-[7]
3Aryl halideEthyl acrylatePd(OAc)₂ (5)-TEAAcetonitrileReflux-81[9]
42,6-Dibromo-9H-fluoreneAlkenePd(OAc)₂ (1-5)-Et₃N, K₂CO₃DMF, DMA, or ACN100-14012-48-[6]
5IodobenzeneStyreneUiO-66-NH₂@.../Pd-NPs (30 mg)-K₂CO₃H₂O502High[11]
Experimental Protocol: General Procedure for Heck Coupling

This protocol outlines a general procedure for the Heck coupling reaction.[7][10]

Materials:

  • Unsaturated halide (1.0 equiv)

  • Alkene (1.2-5.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)

  • Ligand (if required, e.g., PPh₃, P(o-Tolyl)₃)

  • Base (e.g., triethylamine (TEA), K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., acetonitrile, DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and ligand (if used).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the base. Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add the unsaturated halide and the alkene to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through celite to remove the palladium catalyst and concentrate the filtrate.[10] Dilute with an organic solvent and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[13]

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the organic halide to the Pd(0) catalyst is followed by transmetalation with a copper acetylide species. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, which is facilitated by the amine base.[12] Copper-free Sonogashira protocols have also been developed.[14]

Quantitative Data for Sonogashira Coupling Reactions

The following table provides a summary of reaction conditions and yields for the Sonogashira coupling of various substrates.

EntryAryl/Vinyl HalideTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuITriethylamineTriethylamine1001095[15]
2Aryl halideAlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[12]
3Aryl iodide4-(phenylethynyl)-1,1′-biphenylNiCl₂ (10)--DMAc250.5-[16]
42,6-Dibromo-9H-fluoreneAlkynePd(PPh₃)₄ (2-5)CuI (5-10)Et₃N or i-Pr₂NHTHF or TolueneRT - 60--[6]
5Aryl iodidesAryl acetylenesUiO-66-NH₂@.../Pd-NPs (30 mg)-Et₃NToluene508-[11]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling.[12][15]

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous and degassed solvent (e.g., THF, toluene, or the amine base itself)

  • Sealed tube or Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a sealed tube or Schlenk flask, dissolve the aryl or vinyl halide and the terminal alkyne in the chosen solvent.

  • Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for several minutes.

  • Catalyst Addition: To the stirred solution, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. The reaction is often carried out under an inert atmosphere.[15]

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove the catalyst.[12] Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Visualizing Palladium-Catalyzed Cross-Coupling Reactions

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Ar'B(OH)₂ Base PdII_R_Ar->Pd0 R-Ar' OA Oxidative Addition TM Transmetalation RE Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X Alkene_Complex [R-Pd(II)L_n(Alkene)]X PdII_RX->Alkene_Complex Alkene Insertion_Product R-CH₂-CH₂-Pd(II)L_n-X Alkene_Complex->Insertion_Product Product_Complex [Product-Pd(II)L_n-H]X Insertion_Product->Product_Complex Product_Complex->Pd0 Product + HX (Base regenerates Pd(0)) OA Oxidative Addition Coord Alkene Coordination Insert Migratory Insertion Beta_Elim β-Hydride Elimination RE Reductive Elimination

Caption: Catalytic cycle of the Heck cross-coupling reaction.[8][9]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X (Oxidative Addition) PdII_R_Alkyne R-Pd(II)L_n-C≡CR' PdII_RX->PdII_R_Alkyne Cu-C≡CR' (Transmetalation) PdII_R_Alkyne->Pd0 R-C≡CR' (Reductive Elimination) CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne R'C≡CH, Base Cu_Alkyne->CuX to Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[12]

Experimental_Workflow start Start setup Reaction Setup (Add Reactants, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Cool, Dilute, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for a cross-coupling reaction.[7]

References

Application Notes and Protocols for the Purity Assessment of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Janus kinase (JAK) inhibitors. Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound.

Analytical Methods Overview

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity evaluation. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity and identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary technique for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR).

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a robust method for determining the purity of this compound and for the separation and quantification of potential process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC

This protocol is a general guideline and may require optimization based on the specific instrumentation and impurity profile.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient Elution Start with 5% B for 0.5 min, linear gradient to 95% B over 7.5 min, hold at 95% B for 1.5 min.[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 60 °C[1]
Detection Wavelength UV at 254 nm
Injection Volume 5 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
Data Presentation

The purity of this compound is typically reported as area percent (% area) from the HPLC chromatogram.

Table 2: Example Purity Data from HPLC Analysis

Sample IDRetention Time (min)Peak Area% Area
Main Peak5.812,500,00099.85
Impurity 14.215,0000.12
Impurity 27.13,7500.03

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.

Experimental Protocol: GC-MS

Table 3: GC-MS Method Parameters

ParameterRecommended Conditions
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Sample Preparation Dissolve the sample in a volatile solvent such as Dichloromethane or Methanol to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of this compound. It can also be utilized for quantitative purity assessment (qNMR).

Experimental Protocol: ¹H and ¹³C NMR

Table 4: NMR Method Parameters

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
¹H NMR Parameters - Pulse Program: zg30- Number of Scans: 16- Relaxation Delay: 2 s
¹³C NMR Parameters - Pulse Program: zgpg30- Number of Scans: 1024- Relaxation Delay: 2 s
Sample Preparation Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.
Expected Chemical Shifts

Table 5: ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

NucleusChemical Shift (ppm)
¹H NMR 12.10 (s, 1H), 8.68 (s, 1H), 7.58 (dd, 1H), 6.97 (d, 1H)[2]
¹³C NMR 153.8, 150.3, 148.3, 118.6, 108.2, 84.8[3]

Note: Chemical shifts can vary slightly depending on the instrument and sample concentration.

Potential Impurities

During the synthesis of this compound, several process-related impurities may be formed. It is crucial to identify and control these impurities.

Table 6: Potential Impurities and their Origin

Impurity NamePotential Origin
7H-pyrrolo[2,3-d]pyrimidin-4-olUnreacted starting material
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineOver-chlorination
Dechlorinated pyrrolo[2,3-d]pyrimidineReductive degradation
Dimer impurity (e.g., 7H-[4,7'-bipyrrolo[2,3-d]pyrimidine])Side reaction during synthesis

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Impurities) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS NMR NMR Analysis (Structure & qNMR) Dissolution->NMR Purity Purity Assessment (% Area) HPLC->Purity Impurity Impurity Identification & Quantification HPLC->Impurity GCMS->Impurity NMR->Purity qNMR Structure Structural Confirmation NMR->Structure

Caption: Workflow for the analytical purity assessment of this compound.

Logic for Method Selection

method_selection cluster_properties Analyte Properties cluster_methods Selected Analytical Methods Analyte This compound NonVolatile Non-volatile Analyte->NonVolatile Chromophoric UV Chromophore Analyte->Chromophoric VolatileImpurities Potential Volatile Impurities Analyte->VolatileImpurities SpecificStructure Defined Structure Analyte->SpecificStructure HPLC HPLC-UV NonVolatile->HPLC Chromophoric->HPLC GCMS GC-MS VolatileImpurities->GCMS NMR NMR SpecificStructure->NMR

Caption: Rationale for selecting analytical methods based on analyte properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The content is designed to address common challenges and improve reaction yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly during the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one (or its tautomer, 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine) using phosphorus oxychloride (POCl₃).

Issue 1: Low to no yield of the desired 4-chloro product, with starting material recovered after workup.

  • Question: My TLC analysis of the reaction mixture shows complete consumption of the starting material, but after aqueous workup, I primarily isolate the starting 7H-pyrrolo[2,3-d]pyrimidin-4-one. What is happening?

  • Answer: This is a common issue and is most likely due to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[1][2] The this compound is sensitive to moisture and unstable in the presence of strong acids and bases.[3] The workup procedure, especially the quenching of excess POCl₃, is critical to prevent this hydrolysis.

    Recommended Solutions:

    • Removal of Excess POCl₃: Before quenching, remove the excess POCl₃ by distillation under reduced pressure (in a rotovap, for example).[1] This significantly reduces the exothermicity of the quench and minimizes the amount of acidic byproducts.

    • Careful Quenching:

      • Slowly and carefully add the cooled reaction mixture to crushed ice or ice-water.[4] This method, known as a reverse quench, helps to control the exothermic reaction.

      • Alternatively, after removing excess POCl₃, dilute the residue with an inert organic solvent like dichloromethane (DCM) before slowly adding it to a cold, weak aqueous base solution.[1]

    • Choice of Base for Neutralization: Use a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH).[1] Strong bases can promote the hydrolysis of the product. Adjust the pH to a neutral or slightly basic range (pH 7-8).

    • Temperature Control: Keep the temperature low throughout the quenching and neutralization process to minimize the rate of hydrolysis.

Issue 2: The reaction is sluggish or does not go to completion.

  • Question: My reaction has been running for several hours, but TLC analysis still shows a significant amount of unreacted starting material. How can I drive the reaction to completion?

  • Answer: Incomplete conversion can be due to several factors, including insufficient temperature, insufficient reagent, or deactivation of the chlorinating agent.

    Recommended Solutions:

    • Reaction Temperature: Ensure the reaction temperature is adequate. The chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one with POCl₃ is typically performed at reflux or elevated temperatures (e.g., 80-110°C).[5]

    • Addition of a Base/Catalyst: The addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA), pyridine, or triethylamine (TEA) can accelerate the reaction.[6][7] These bases can act as catalysts and also neutralize the HCl generated during the reaction.

    • Use of Co-solvents: While the reaction can be run in neat POCl₃, the use of a high-boiling inert solvent like toluene or sulfolane can sometimes improve reaction kinetics and solubility.[6][8]

    • Alternative Chlorinating Systems: If POCl₃ alone is ineffective, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used, which is a more powerful chlorinating agent.[9]

Issue 3: Formation of significant impurities or byproducts.

  • Question: I am observing multiple spots on my TLC plate, and the purity of my isolated product is low. What are the likely side products and how can I avoid them?

  • Answer: Side reactions can lead to the formation of various impurities. The specific byproducts can depend on the reaction conditions and the substrate itself.

    Potential Side Products and Solutions:

    • Phosphorylated Intermediates: Incomplete reaction or improper workup can lead to the isolation of phosphorylated intermediates.[10]

      • Solution: Ensure complete reaction by extending the reaction time or increasing the temperature. A proper workup that hydrolyzes these intermediates is also crucial.

    • Dimerization: Under certain conditions, especially with related heterocyclic systems like quinazolones, pseudodimer formation can occur between a phosphorylated intermediate and the starting material.[10]

      • Solution: Controlling the reaction temperature and maintaining basic conditions during the addition of POCl₃ can suppress the formation of these dimers.[10]

    • N-Chlorination or Ring Chlorination: While less common at the 4-position, chlorination at other positions on the heterocyclic ring system can occur, especially if the reaction is forced with very high temperatures for extended periods.

      • Solution: Optimize the reaction time and temperature to favor the desired 4-chloro product.

    • Degradation: The starting material or product may be unstable under the harsh reaction conditions, leading to decomposition and the formation of tarry materials.

      • Solution: Carefully control the reaction temperature and time. The use of a solvent can sometimes mitigate decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The reported yields for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one vary depending on the specific protocol. Yields can range from moderate (around 60-70%) to high (over 90%) under optimized conditions.[8][11]

Q2: Can I use other chlorinating agents besides POCl₃?

A2: Yes, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for the chlorination of hydroxyl groups on heterocyclic rings.[12] However, POCl₃ is the most commonly reported and often the most effective reagent for this specific transformation. The choice of chlorinating agent may require optimization of the reaction conditions.

Q3: What is the role of a tertiary amine base in the reaction?

A3: A tertiary amine base, such as DIPEA or pyridine, can serve multiple purposes. It can act as a catalyst, and it neutralizes the hydrogen chloride (HCl) that is generated during the reaction.[6][7] This can prevent the protonation of the starting material and drive the reaction towards the product.

Q4: How should I purify the final product?

A4: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.[5] Column chromatography on silica gel can also be used if recrystallization does not provide the desired purity.

Q5: What are the safety precautions I should take when working with POCl₃?

A5: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The quenching of POCl₃ is highly exothermic and can lead to a runaway reaction if not performed carefully.[4] Always add the POCl₃-containing mixture to ice/water slowly and with cooling.

Data Presentation

Table 1: Comparison of Reported Reaction Conditions and Yields for the Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

Chlorinating AgentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃NoneNeat80-1002-4Not specified[5]
POCl₃N,N-DiisopropylethylamineToluene50Not specified84[8]
POCl₃PyridineSulfolane70-750.5-1.5High (not quantified)[6]
POCl₃/PCl₅ (3:1)NoneNeatReflux8-10Not specified[1]

Experimental Protocols

Protocol 1: Chlorination using POCl₃ with a Tertiary Amine Base

This protocol is based on a method reported to give a high yield.[8]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Addition of Base: Cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield or No Product check_sm Is starting material (SM) recovered after workup? start->check_sm incomplete_rxn Is the reaction incomplete (SM present in crude)? check_sm->incomplete_rxn No hydrolysis Issue: Product Hydrolysis during Workup check_sm->hydrolysis Yes slow_rxn Issue: Sluggish or Incomplete Reaction incomplete_rxn->slow_rxn Yes impurities Issue: Significant Impurities Observed incomplete_rxn->impurities No solution_hydrolysis Solution: - Remove excess POCl₃ before quench - Use weak base (NaHCO₃) for neutralization - Maintain low temperature during workup hydrolysis->solution_hydrolysis solution_slow_rxn Solution: - Increase reaction temperature - Add a tertiary amine base (e.g., DIPEA) - Use POCl₃/PCl₅ mixture for higher reactivity slow_rxn->solution_slow_rxn solution_impurities Solution: - Optimize reaction time and temperature - Ensure proper workup to remove intermediates - Purify by recrystallization or chromatography impurities->solution_impurities

Caption: A troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow General Experimental Workflow for Chlorination cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Combine 7H-pyrrolo[2,3-d]pyrimidin-4-one, POCl₃, and solvent (optional) add_base 2. Add tertiary amine base (e.g., DIPEA) at 0°C reagents->add_base heat 3. Heat reaction mixture (e.g., 50-110°C) add_base->heat monitor 4. Monitor reaction by TLC heat->monitor remove_pocl3 5. Remove excess POCl₃ (distillation) monitor->remove_pocl3 quench 6. Quench by adding to ice/weak base remove_pocl3->quench neutralize 7. Neutralize to pH 7-8 quench->neutralize extract 8. Extract with organic solvent neutralize->extract dry_concentrate 9. Dry and concentrate extract->dry_concentrate purify 10. Recrystallize or perform column chromatography dry_concentrate->purify

References

Technical Support Center: Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of side products during the Suzuki-Miyaura cross-coupling of chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of chloropyrimidines?

A1: The three most prevalent side products encountered during the Suzuki coupling of chloropyrimidines are:

  • Homocoupling Products: These are biaryl compounds formed from the coupling of two boronic acid molecules. The presence of oxygen in the reaction mixture is a major contributor to this side reaction.[1][2]

  • Protodeboronation Products: This side reaction involves the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, leading to the formation of an arene byproduct.[3] This is often caused by the instability of the boronic acid, especially in the presence of water.[1][4]

  • Dehalogenation Products: This involves the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom. This can be promoted by the presence of hydride sources, such as amine bases or alcohol solvents.[4][5]

Q2: Why are Suzuki reactions with chloropyrimidines particularly challenging?

A2: Chloropyrimidines are often less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[6] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[3] These factors may necessitate more forcing reaction conditions, such as higher temperatures and stronger bases, which in turn can promote the formation of side products.[6]

Q3: How does the choice of palladium catalyst and ligand influence side product formation?

A3: The selection of the catalyst system is critical. For less reactive chloropyrimidines, more electron-rich and sterically bulky ligands, such as SPhos or XPhos, are often required to facilitate the oxidative addition step.[6] However, a balance must be struck, as excessively bulky ligands can sometimes accelerate protodeboronation.[6] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate homocoupling that can occur during the in situ reduction of a Pd(II) precatalyst.[4]

Q4: Can the reaction be performed without a phosphine ligand?

A4: Yes, "ligand-free" Suzuki reactions have been developed, often utilizing a simple palladium source like palladium acetate in aqueous media. These conditions can be effective, particularly for activated chloropyrimidines. The absence of phosphine ligands eliminates side reactions associated with them, but the catalytic activity might be lower, necessitating higher temperatures or longer reaction times.[6]

Troubleshooting Guides

Issue 1: High Levels of Homocoupling Byproduct
Potential Cause Troubleshooting Steps
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][4] Maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(II) Precatalyst Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to avoid the pre-reduction step that can consume the boronic acid and lead to homocoupling.[4]
High Boronic Acid Concentration Employing a more stable boronic acid derivative, like a pinacol ester or a trifluoroborate salt, allows for the slow release of the boronic acid, keeping its concentration low and minimizing homocoupling.[4]
Ligand Choice Utilize bulky phosphine ligands that can sterically hinder the formation of intermediates leading to homocoupling.[4]
Issue 2: Significant Protodeboronation Observed
Potential Cause Troubleshooting Steps
Boronic Acid Instability Use fresh, high-quality boronic acids. Consider using more stable derivatives such as boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
Presence of Protic Solvents/Reagents If possible, use anhydrous solvents and reagents. While many Suzuki protocols use aqueous bases, excessive water can accelerate protodeboronation.[1][4] Using a base like K₃PO₄ may only require a few equivalents of water to be effective.[4]
Suboptimal pH The rate of protodeboronation is highly pH-dependent. A careful selection of the base is crucial to maintain an optimal pH range for the reaction.
Issue 3: Dehalogenation of the Chloropyrimidine Starting Material
Potential Cause Troubleshooting Steps
Presence of Hydride Sources Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue. Switch to carbonate or phosphate bases and aprotic solvents like dioxane or toluene.[4]
High Reaction Temperature Elevated temperatures can sometimes promote dehalogenation. If possible, try running the reaction at a lower temperature for a longer duration.
Catalyst System Certain palladium catalysts may be more prone to promoting dehalogenation. Screening different palladium sources and ligands might be necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

Catalyst (mol%)LigandBaseSolventTemp. (°C)TimeYield (%) of 4-phenyl-2-chloropyrimidineSide Products NotedReference
Pd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane10024 h71-[2][7]
Pd(PPh₃)₄ (3)PPh₃K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)20 min802,4-diphenylpyrimidine at higher temperatures[7]
Pd(dppf)Cl₂·CH₂Cl₂ (5)dppfK₂CO₃1,4-Dioxane10024 h70-[7]

Table 2: Comparison of Yields for Suzuki Coupling of various Chloropyrimidines

ChloropyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22 h60[3]
5-(4-bromophenyl)-4,6-dichloropyrimidine3,5-dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22 h55[3]
2,5-dichloro-4,6-pyrimidinediaminePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10012 hNot specified[8]
Resin-supported chloropyrimidineArylboronic acidsPd₂(dba)₃/P(t-Bu)₃KFTHF50OvernightModerate[9]

Experimental Protocols

General Procedure for Suzuki Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids under Microwave Conditions
  • Reagents:

    • 2,4-Dichloropyrimidine (1.0 mmol)

    • Arylboronic acid (1.0 mmol)

    • K₂CO₃ (3.0 mmol)

    • Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%)

    • 1,4-Dioxane/H₂O (2:1 mixture, 7 mL)

  • Procedure:

    • To a microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.

    • Add the 1,4-dioxane/water solvent mixture.

    • Degas the mixture by bubbling argon through it for 10-15 minutes.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 100 °C for 15-20 minutes.

    • After cooling, partition the reaction mixture between ethyl acetate and water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[7]

General Procedure for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
  • Reagents:

    • 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol)

    • Arylboronic acid (1.08 mmol)

    • K₃PO₄ (1.972 mmol)

    • Pd(PPh₃)₄ (5 mol%)

    • Solvent (e.g., 1,4-Dioxane, 6 mL)

    • Distilled H₂O (1.5 mL)

  • Procedure:

    • To a Schlenk flask, add the Pd(PPh₃)₄ catalyst and 5-(4-bromophenyl)-4,6-dichloropyrimidine in the solvent.

    • Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

    • Add the arylboronic acid, K₃PO₄, and distilled water.

    • Reflux the reaction mixture at 70-80 °C for 18-22 hours.

    • After completion, cool the reaction to room temperature and add ethyl acetate.

    • Separate the organic fraction, dry it with magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.[3]

Mandatory Visualizations

Suzuki_Side_Reactions cluster_main Suzuki Coupling Main Cycle cluster_side Side Reactions A Ar-Cl + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-Cl B->C E Transmetalation C->E D R-B(OH)2 + Base D->E F Ar-Pd(II)-R E->F G Reductive Elimination F->G H Ar-R + Pd(0) G->H I R-B(OH)2 J Protodeboronation (+ H+) I->J K R-H J->K L R-B(OH)2 + R-B(OH)2 M Homocoupling (Pd-catalyzed, O2) L->M N R-R M->N O Ar-Pd(II)-Cl P Dehalogenation (+ Hydride Source) O->P Q Ar-H P->Q

Caption: Overview of Suzuki coupling main cycle and common side reactions.

Troubleshooting_Workflow start Low Yield or Multiple Products in Suzuki Coupling of Chloropyrimidine q1 Analyze Side Products (e.g., by GC-MS, LC-MS) start->q1 homo Predominant Homocoupling (R-R) q1->homo Homocoupling proto Predominant Protodeboronation (R-H) q1->proto Protodeboronation dehalo Predominant Dehalogenation (Ar-H) q1->dehalo Dehalogenation sol_homo Improve Degassing Use Pd(0) Catalyst Use Boronate Ester homo->sol_homo sol_proto Use Anhydrous Conditions Use Boronate Ester Screen Bases proto->sol_proto sol_dehalo Avoid Hydride Sources (e.g., amine bases, alcohols) Optimize Temperature dehalo->sol_dehalo end Optimized Reaction sol_homo->end sol_proto->end sol_dehalo->end

Caption: Troubleshooting workflow for side product formation.

References

Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nucleophilic substitution of this compound.

Question: My reaction is slow or incomplete. What are the potential causes and how can I improve the conversion rate?

Answer: Several factors can contribute to a slow or incomplete reaction. Consider the following troubleshooting steps:

  • Nucleophile Reactivity:

    • Steric Hindrance: Bulky groups near the nucleophilic center can significantly slow down the reaction rate. For example, ortho-substituted anilines react more slowly than their meta or para counterparts.[1] If possible, consider using a less sterically hindered nucleophile.

    • Electronic Effects: The nucleophilicity of your amine is crucial. For anilines, those with a pKa between 2.7 and 5.2 tend to react faster.[1] Very weak nucleophiles (e.g., anilines with a pKa below 1.0) are generally unsuitable for acid-catalyzed conditions as they are protonated and rendered non-nucleophilic.[1]

  • Reaction Temperature:

    • Increasing the reaction temperature can significantly increase the reaction rate. Reactions are often run at elevated temperatures, such as refluxing in isopropanol or heating at 80°C in water.[1][2] However, be aware that higher temperatures can also promote side reactions.

  • Catalyst/Promoter Concentration:

    • In acid-promoted reactions (e.g., with HCl), the initial rate increases with the amount of acid. However, using a high concentration of acid can lead to the formation of solvolysis side products. A catalytic amount, such as 0.1 equivalents, is often a good compromise to initiate the reaction without significant side product formation.[1][3]

  • Solvent Choice:

    • The choice of solvent can impact reaction rates. For acid-promoted aminations, water has been shown to provide a higher reaction rate compared to several alcoholic solvents and DMF.[1][3]

Question: I am observing significant formation of a side product. How can I identify and minimize it?

Answer: The most common side product in these reactions is the result of solvolysis, where the solvent acts as a nucleophile.

  • Hydrolysis/Alcoholysis: When using protic solvents like water or alcohols (e.g., isopropanol, ethanol), the corresponding 4-hydroxy or 4-alkoxy-7H-pyrrolo[2,3-d]pyrimidine can be formed.[1][3] This is particularly problematic under strongly acidic conditions.

    • Minimization Strategy: Keep the amount of acid catalyst low (e.g., 0.1 equivalents).[1] If solvolysis is still a major issue, consider switching to an aprotic solvent such as DMF or using a non-acidic method.

  • N-Alkylation/Arylation of the Pyrrole Ring: The nitrogen at the 7-position of the pyrrole ring can also act as a nucleophile, leading to N-alkylation or N-arylation, especially in the presence of a base.[2][4]

    • Minimization Strategy: If C4 substitution is desired, protecting the N7 position with a suitable protecting group (e.g., tosyl) can prevent this side reaction.

Question: The desired product is difficult to purify. What are some effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting material or side products.

  • Recrystallization: This is a common and effective method for purifying solid products. Methanol or mixtures of methanol and chloroform have been successfully used for recrystallization.[2]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating complex mixtures. A common eluent system is a mixture of chloroform and methanol (e.g., 10:1 ratio).[2]

  • Acid-Base Extraction: If your product has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent, wash with an acidic aqueous solution to protonate and extract the basic product into the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

  • pH Adjustment for Precipitation: In some cases, the product can be precipitated by adjusting the pH of the reaction mixture after completion.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic substitution of this compound?

A1: The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of the nucleophile to the electron-deficient pyrimidine ring at the C4 position, forming a Meisenheimer-like intermediate. This is followed by the elimination of the chloride leaving group to restore aromaticity.[2]

Q2: What are the most common solvents used for this reaction, and how do I choose the best one?

A2: Common solvents include isopropanol, ethanol, dimethylformamide (DMF), and water.[1][2] The choice of solvent depends on the specific reaction conditions and nucleophile. For acid-catalyzed aminations with anilines, water has been shown to offer the highest reaction rate.[1][3] For highly lipophilic compounds, isopropanol may be a better choice.[1] Aprotic solvents like DMF are suitable when trying to avoid solvolysis side reactions.

Q3: Is a base or an acid required for the reaction?

A3: This depends on the nucleophile and the desired reaction conditions.

  • Acidic Conditions: An acid catalyst, such as HCl, is often used to promote the reaction with less reactive nucleophiles like anilines.[1][2]

  • Basic Conditions: When using nucleophiles like alkylamines or for N-alkylation on the pyrrole ring, a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the generated HCl.[2]

Q4: My nucleophile is not reacting under standard SNAr conditions. Are there alternative methods?

A4: Yes, for less reactive nucleophiles or to achieve different selectivities, palladium-catalyzed cross-coupling reactions are a powerful alternative. The Buchwald-Hartwig amination, for example, is widely used for the formation of C-N bonds with a broad range of amines and aryl halides. This method typically involves a palladium catalyst, a phosphine ligand (like XPhos), and a base (such as sodium tert-butoxide) in an anhydrous solvent like toluene. Copper-catalyzed cross-coupling reactions can also be employed for the formation of C-N, C-O, and C-S bonds.[2][5]

Q5: At what position does the substitution occur?

A5: The nucleophilic substitution primarily occurs at the C4 position of the 7H-pyrrolo[2,3-d]pyrimidine ring, displacing the chlorine atom. The chlorine at this position is more reactive towards nucleophilic substitution than a chlorine at the C2 position would be.[2]

Data Presentation

Table 1: Effect of Solvent on the Acid-Catalyzed Amination of this compound with Aniline

SolventReaction Temperature (°C)Conversion after 1h (%)
Water60~75
Methanol (MeOH)60~60
Ethanol (EtOH)60~55
Isopropanol (i-PrOH)60~40
Dimethylformamide (DMF)60~25

Data synthesized from a study by G. S. Gill, et al., which demonstrated higher reaction rates in water for the HCl-promoted amination.[1]

Table 2: Substrate Scope for the HCl-Promoted Amination of this compound with Various Anilines in Water

EntryAniline SubstituentpKa of AnilineConversion after 6h (%)Isolated Yield (%)
14-OCH₃5.3410092
24-CH₃5.0810091
3H4.6010090
44-F4.6510088
54-Cl3.9810085
63-Cl3.4610087
74-CF₃2.7510080
84-CN1.7410075
94-NO₂1.0210078
102-Cl2.65~8065
112-I2.60~7560

This table summarizes data from a study evaluating the substrate scope for amination in water. It highlights that meta- and para-substituted anilines generally give high yields, while ortho-substituted anilines show lower reactivity due to steric hindrance.[1]

Experimental Protocols

Protocol 1: General Procedure for Acid-Promoted Amination in Water

  • Reactant Preparation: To a reaction vessel, add this compound (1.0 eq.).

  • Addition of Amine: Add the desired aniline (1.1 eq.).

  • Solvent and Catalyst: Add water (sufficient to make a stirrable suspension, e.g., ~50 mL per gram of starting material) followed by 0.1 equivalents of aqueous hydrochloric acid (e.g., 0.61 M solution).

  • Reaction Conditions: Stir the mixture at 80°C for 3-22 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to quench the acid and basify the mixture.

    • If a solid precipitates, isolate it by vacuum filtration.

    • Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.

Protocol 2: General Procedure for Base-Mediated Amination

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., n-BuOH, DMF, or acetonitrile).

  • Addition of Base: Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture with stirring. A typical temperature range is 100-120°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Dilute the residue with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow General Workflow for Nucleophilic Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, nucleophile, and solvent add_reagent Add acid catalyst (e.g., HCl) or base (e.g., K2CO3) start->add_reagent heat Heat and stir reaction mixture (e.g., 60-120°C) add_reagent->heat monitor Monitor progress via TLC/LC-MS heat->monitor quench Quench reaction and perform extractive work-up monitor->quench Reaction complete purify Purify crude product (Chromatography or Recrystallization) quench->purify end Characterize final product purify->end

Caption: A generalized experimental workflow for the nucleophilic substitution reaction.

troubleshooting_flowchart Troubleshooting Low Yield start Low Yield or Incomplete Reaction check_nucleophile Is the nucleophile sterically hindered or have a low pKa? start->check_nucleophile change_nucleophile Consider a less hindered or more basic nucleophile. check_nucleophile->change_nucleophile Yes increase_temp Increase reaction temperature. check_nucleophile->increase_temp No change_nucleophile->increase_temp check_side_products Are side products observed? increase_temp->check_side_products solvolysis Solvolysis product (hydrolysis/alcoholysis)? check_side_products->solvolysis Yes alt_method Consider alternative methods like Buchwald-Hartwig amination. check_side_products->alt_method No, still low yield reduce_acid Reduce acid catalyst concentration or switch to aprotic solvent. solvolysis->reduce_acid

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound relevant to its purification?

A1: this compound is typically an off-white to light-colored crystalline solid.[1] It has limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1][2] The compound is stable under normal storage conditions but can be sensitive to strong acids, bases, and prolonged exposure to moisture.[1][3] It is important to note that it may decompose in the presence of strong acids or alkalis.[3] Under high temperatures or open flames, the substance is flammable and can be explosive.[3]

Q2: What are the most common methods for purifying this compound?

A2: The most frequently cited purification methods are recrystallization and silica gel column chromatography. Recrystallization is often performed using solvents like toluene.[4] For column chromatography, a common solvent system is a mixture of hexane and ethyl acetate.[2] The choice of method depends on the scale of the synthesis and the nature of the impurities.

Q3: What are some of the key impurities that can arise during the synthesis of this compound?

A3: Impurities can originate from starting materials, side reactions, or incomplete reactions. For instance, in syntheses starting from 7H-pyrrolo[2,3-d]pyrimidin-4-ol, unreacted starting material can be a significant impurity.[5] Other potential impurities include by-products from the chlorination step, such as the 2,4-dichloro derivative, although the chlorine at the 4-position is generally more reactive towards nucleophilic substitution.[6]

Q4: How can I protect the pyrrole nitrogen during subsequent reactions and purification?

A4: The nitrogen on the pyrrole ring has nucleophilic properties and can undergo reactions such as N-alkylation.[2] To prevent this during subsequent modifications of the molecule, a common strategy is to protect the pyrrole nitrogen. A frequently used protecting group is the tosyl group, forming 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[5][7] This protecting group can be introduced by reacting this compound with p-toluenesulfonyl chloride.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Low yield after recrystallization.

Possible Cause Suggested Solution
The compound is too soluble in the chosen recrystallization solvent.Select a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures. Toluene has been successfully used for recrystallization.[4]
The cooling process is too rapid, leading to precipitation instead of crystallization.Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
The volume of the solvent is too large, preventing saturation.Use the minimum amount of hot solvent required to fully dissolve the crude product.

Issue 2: Product is not pure enough after column chromatography (>99.5% purity is often desired). [5][8]

Possible Cause Suggested Solution
Inappropriate solvent system (eluent).Optimize the solvent system. A mixture of hexane and ethyl acetate (e.g., 1:1) has been reported to be effective.[2] Perform thin-layer chromatography (TLC) with various solvent ratios to find the optimal separation conditions.
Co-elution of impurities.If impurities have similar polarity, consider a different stationary phase for chromatography (e.g., alumina) or explore alternative purification techniques like preparative HPLC.
Overloading of the column.Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight).

Issue 3: The purified product degrades over time.

Possible Cause Suggested Solution
Instability in the presence of moisture, strong acids, or bases.[1]Store the purified compound in a cool, dry, and well-ventilated area, away from heat sources and oxidants.[3] Ensure the storage container is tightly sealed.
Residual acidic or basic impurities from the synthesis or purification.Ensure that the product is thoroughly washed and neutralized before final drying. For example, after quenching with ice water, the pH can be adjusted to 9-10 with sodium hydroxide before filtration.[4]

Experimental Protocols

Protocol 1: Recrystallization from Toluene

  • Dissolution: Place the crude this compound in a flask. Add a minimal amount of toluene.

  • Heating: Gently heat the mixture with stirring (e.g., to 80-100°C) until the solid completely dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation using thin-layer chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum to obtain the purified this compound.

Quantitative Data Summary

The following tables summarize yields and purity levels reported in various synthetic and purification procedures for this compound.

Table 1: Reported Yields and Purity

Starting Material Key Reagents Yield Purity (by HPLC) Reference
7H-pyrrolo[2,3-d]pyrimidin-4-olPhosphoryl chloride, N,N-diisopropylethylamine, Toluene84%99.9 area-%[5]
7H-pyrrolo[2,3-d]pyrimidin-4-olPhosphoryl chloride, Toluene79%99.8 area-%[5]
4-hydroxypyrolo[2,3-d]pyrimidinePhosphorus oxychlorideNot specifiedNot specified[4]
1,1-dichloro-2-cyano-4-methoxy-1,3-butadieneFormamidine salt, Sodium methoxide91.0%99.5%[9]

Visual Diagrams

Purification_Workflow Crude_Product Crude Product (from synthesis) Initial_Assessment Initial Purity Assessment (e.g., TLC, HPLC) Crude_Product->Initial_Assessment Decision Purity Acceptable? Initial_Assessment->Decision Recrystallization Recrystallization (e.g., from Toluene) Decision->Recrystallization No (High Conc.) Column_Chromatography Column Chromatography (e.g., Silica Gel) Decision->Column_Chromatography No (Complex Mixture) Final_Product Pure Product (>99.5% Purity) Decision->Final_Product Yes Recrystallization->Initial_Assessment Column_Chromatography->Initial_Assessment Characterization Characterization (NMR, MS, HPLC) Final_Product->Characterization

Caption: General purification workflow for this compound.

Troubleshooting_Low_Purity Start Low Purity after Initial Purification Check_TLC Analyze impurities by TLC Start->Check_TLC Impurity_Polarity Impurity Polarity? Check_TLC->Impurity_Polarity High_Polarity High Polarity Impurity Impurity_Polarity->High_Polarity More Polar Low_Polarity Low Polarity Impurity Impurity_Polarity->Low_Polarity Less Polar Similar_Polarity Similar Polarity Impurity Impurity_Polarity->Similar_Polarity Similar Action_Wash Action: Aqueous Wash (if applicable) High_Polarity->Action_Wash Action_Recrystallize Action: Recrystallize with a less polar solvent Low_Polarity->Action_Recrystallize Action_Column Action: Optimize Column Chromatography (gradient elution) Similar_Polarity->Action_Column

Caption: Troubleshooting low purity of this compound.

Synthesis_and_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities A 7H-pyrrolo[2,3-d]pyrimidin-4-ol B This compound (Desired Product) A->B POCl3 Impurity1 Unreacted Starting Material A->Impurity1 Incomplete Reaction Impurity2 Over-chlorinated By-product (e.g., 2,4-dichloro derivative) B->Impurity2 Side Reaction

Caption: Simplified synthesis pathway and potential impurities.

References

Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and modification of this important heterocyclic core.

Frequently Asked Questions (FAQs)

Q1: My C-H arylation of a pyrrolo[2,3-d]pyrimidine derivative is giving low yield and poor regioselectivity. What are the common causes and how can I improve the outcome?

A1: Low yields and poor regioselectivity in palladium-catalyzed C-H arylations of pyrrolo[2,3-d]pyrimidines are common issues. The C6 position is often the desired site of functionalization due to its synthetic utility.[1][2][3] Here are some key factors to consider for improving C6 selectivity:

  • Catalyst System: The choice of palladium catalyst and additives is crucial. A combination of Pd(OAc)₂ as the catalyst, TEMPO as an oxidant, and trifluoroacetic acid (CF₃CO₂H) as the solvent has been shown to be effective for C6 arylation with arylboronic acids at room temperature.[1][3]

  • Ligand Selection: For arylations using aryl iodides, the use of bidentate pyridine-pyridine ligands with a Pd(II) catalyst can enable high C6 selectivity.[4][5]

  • Reaction Conditions: Running the reaction under an air atmosphere and at room temperature can favor the desired C6 arylation.[3] Silver- and base-free conditions have also been reported to be successful.[2]

  • Protecting Groups: The nature of the protecting group on the pyrrole nitrogen (N7) can influence the electronic properties of the ring and, consequently, the regioselectivity. While not extensively detailed for C-H arylation in the retrieved literature, it is a critical parameter to screen in any new reaction.

Troubleshooting Workflow for C6 Arylation

C6_Arylation_Troubleshooting start Low C6 Selectivity/ Low Yield catalyst Optimize Catalyst System (e.g., Pd(OAc)₂/TEMPO) start->catalyst ligand Screen Ligands (e.g., bipyridyl ligands for aryl iodides) catalyst->ligand conditions Adjust Reaction Conditions (Solvent, Temperature, Atmosphere) ligand->conditions protecting_group Evaluate N7-Protecting Group conditions->protecting_group outcome Improved C6 Regioselectivity protecting_group->outcome

Caption: Troubleshooting workflow for improving C6 arylation regioselectivity.

Q2: I am attempting a C-H acetoxylation and obtaining a mixture of products. How can I control the regioselectivity?

A2: Achieving high regioselectivity in C-H acetoxylation of pyrrolo[2,3-d]pyrimidines can be challenging. However, recent methods have shown that the addition of sodium iodide (NaI) can dramatically control the outcome.

A palladium-catalyzed direct C-H diacetoxylation has been reported to be highly regioselective, and the amount of sodium iodide is a critical factor in controlling this selectivity.[6] Furthermore, a transition-metal-free, highly regioselective C-H acetoxylation can be achieved in the presence of NaI.[7][8]

Key Recommendations:

  • Incorporate Sodium Iodide (NaI): The presence of NaI is the most critical factor for achieving high regioselectivity in C-H acetoxylation reactions.

  • Transition-Metal-Free Conditions: Consider a transition-metal-free approach, as this has been shown to provide excellent yields and regioselectivity.[7][8]

  • Solvent Choice: The solvent can play a role in controlling site-selectivity in Pd-catalyzed C-H functionalizations.[9][10] Screening different solvents may be beneficial.

Q3: My glycosylation of a pyrrolo[2,3-d]pyrimidine is resulting in a mixture of N7 and N1 isomers. How can I favor the formation of one regioisomer over the other?

A3: The formation of regioisomeric products is a common problem in the glycosylation of pyrrolo[2,3-d]pyrimidines. The relative reactivity of the N7 and N1 (and sometimes N3) positions of the heterocyclic core leads to mixtures of products.

One effective strategy to control regioselectivity is through the use of silylated pyrimidine derivatives. Glycosylation of a silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under "one-pot" glycosylation conditions (MeCN, TMSOTf) yielded a 2:1 ratio of the N7 to the N1 isomer.[11] While this still produced a mixture, it demonstrates a method to influence the ratio.

Troubleshooting Strategies for Glycosylation:

  • Silylation: Employ silylation of the pyrrolo[2,3-d]pyrimidine core prior to glycosylation to influence the N7/N1 ratio.

  • Protecting Groups: The use of different protecting groups on the pyrrole nitrogen (N7) can block that position, thereby directing glycosylation to other available nitrogen atoms.

  • Reaction Conditions: Systematically vary the solvent, temperature, and glycosyl donor to optimize the reaction for the desired isomer. Phase-transfer glycosylation is another reported method for this class of compounds.[12]

Q4: I am performing a Suzuki-Miyaura coupling on a di- or tri-halogenated pyrrolo[2,3-d]pyrimidine and struggling with regioselectivity. What factors govern which halogen reacts?

A4: The regioselectivity of Suzuki-Miyaura cross-coupling reactions on polyhalogenated pyrrolo[2,3-d]pyrimidines is influenced by the electronic and steric environment of each halogen atom. Generally, the reactivity of halogens in palladium-catalyzed cross-couplings follows the order I > Br > Cl. However, the electronic nature of the positions on the heterocyclic core also plays a significant role.

For 2,4-dichloropyrrolo[2,3-d]pyrimidines, it has been shown that performing the coupling at 60-70°C with 1.2 equivalents of the arylboronic acid can lead to regioselective substitution at the C4 position.[13] It is also noteworthy that protection of the N7 position with a Boc group can decrease the regioselectivity of the Suzuki coupling.[13]

In the case of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, a related scaffold, a high degree of regioselectivity can be achieved, demonstrating that halogen discrimination is possible.[14]

Decision Tree for Regioselective Suzuki-Miyaura Coupling

Suzuki_Regioselectivity start Poor Regioselectivity in Suzuki-Miyaura Coupling halogen_type Are different halogens present? (e.g., I, Br, Cl) start->halogen_type yes_halogen Reaction will likely proceed at the most reactive halogen (I > Br > Cl) halogen_type->yes_halogen Yes no_halogen Are the electronic environments of the halogens different? halogen_type->no_halogen No no_halogen_shape Are the electronic environments of the halogens different? no_halogen->no_halogen_shape yes_electronic Reaction will favor the most electron-deficient position (e.g., C4) no_halogen_shape->yes_electronic Yes no_electronic Consider steric hindrance and optimize reaction conditions no_halogen_shape->no_electronic No optimize Optimization Strategies: - Control stoichiometry of boronic acid - Adjust temperature - Screen catalysts and ligands - Evaluate N7-protecting group yes_electronic->optimize no_electronic->optimize

Caption: Decision-making guide for troubleshooting Suzuki-Miyaura regioselectivity.

Quantitative Data Summary

Table 1: Regioselectivity in C-H Arylation of Pyrrolo[2,3-d]pyrimidines

SubstrateArylating AgentCatalyst SystemConditionsMajor ProductYield (%)Reference
N-Alkyl-pyrrolo[2,3-d]pyrimidineArylboronic AcidPd(OAc)₂, TEMPOCF₃CO₂H, RT, AirC6-ArylModerate to Good[1][3]
N-Alkyl-pyrrolo[2,3-d]pyrimidineAryl IodidePd(II), Bipyridyl LigandMild ConditionsC6-ArylGood (65-93%)[4][15]

Table 2: Regioselectivity in Glycosylation of Pyrrolo[2,3-d]pyrimidines

SubstrateGlycosyl DonorConditionsN7:N1 RatioTotal Yield (%)Reference
Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseMeCN, TMSOTf2:1Not Specified[11]

Key Experimental Protocols

Protocol 1: Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids [1][3]

  • To a reaction vial, add the N-substituted pyrrolo[2,3-d]pyrimidine (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (10 mol%), and TEMPO (2.0 equiv.).

  • Add trifluoroacetic acid (CF₃CO₂H) as the solvent (0.2 M).

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C6-arylated product.

Protocol 2: Transition-Metal-Free Regioselective C-H Acetoxylation [7][8]

  • To a dried reaction flask, add the pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv.), sodium iodide (NaI, 2.0 equiv.), and an oxidant such as phenyliodine diacetate (PIDA, 1.5 equiv.).

  • Add a suitable solvent (e.g., acetonitrile).

  • Stir the reaction mixture at the optimized temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the acetoxylated product.

Protocol 3: Regioselective Suzuki-Miyaura Coupling at C4 of 2,4-Dichloropyrrolo[2,3-d]pyrimidine [13]

  • To a reaction tube, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 60-70 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the 4-aryl-2-chloropyrrolo[2,3-d]pyrimidine.

Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrate and reagents used. It is recommended to perform small-scale optimization experiments.

References

Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to optimize reaction outcomes.

Troubleshooting Guides

Catalyst deactivation is a frequent challenge in cross-coupling reactions, often leading to low yields, incomplete conversion, and the formation of unwanted byproducts. The following guides provide a structured approach to identifying and resolving common problems.

Problem: Low Product Yield / Incomplete Conversion

A low or incomplete conversion of starting materials is one of the most common issues encountered. The root cause can often be attributed to suboptimal reaction parameters or the degradation of reagents.

Troubleshooting Flowchart for Low Yield

G start Low Yield / Incomplete Reaction sm_consumed Starting Materials Consumed? start->sm_consumed catalyst_check Catalyst Deactivation Suspected? sm_consumed->catalyst_check Yes conditions_check Review Reaction Conditions sm_consumed->conditions_check No side_reactions Side Reactions Observed? catalyst_check->side_reactions No change_catalyst Change Catalyst/Ligand System catalyst_check->change_catalyst Yes reagent_quality Verify Reagent Quality conditions_check->reagent_quality optimize_conditions Optimize Conditions (Temp, Time, Concentration) conditions_check->optimize_conditions purify_reagents Purify/Replace Reagents reagent_quality->purify_reagents side_reactions->optimize_conditions No minimize_side_reactions Address Specific Side Reactions side_reactions->minimize_side_reactions Yes end Improved Yield optimize_conditions->end change_catalyst->end purify_reagents->end minimize_side_reactions->end G cluster_cycle Catalytic Cycle Active Catalyst (Pd(0)) Active Catalyst (Pd(0)) Oxidative Addition Oxidative Addition Active Catalyst (Pd(0))->Oxidative Addition Aggregation (Pd Black) Aggregation (Pd Black) Active Catalyst (Pd(0))->Aggregation (Pd Black) High Temp. Poisoning (e.g., Sulfur) Poisoning (e.g., Sulfur) Active Catalyst (Pd(0))->Poisoning (e.g., Sulfur) Impurities Ligand Degradation Ligand Degradation Active Catalyst (Pd(0))->Ligand Degradation Oxidation Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Catalyst (Pd(0)) Ligand Ligand Unstable Catalyst Unstable Catalyst Ligand Degradation->Unstable Catalyst Unstable Catalyst->Aggregation (Pd Black)

Technical Support Center: Managing Protodeboronation in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage and mitigate protodeboronation, a common side reaction in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura reaction, this process consumes the organoboron reagent, converting it into a simple arene or heteroarene. This leads to a lower yield of the desired cross-coupled product and complicates the purification process due to the formation of a significant byproduct.[2][3]

Q2: What are the primary factors that cause protodeboronation?

The tendency for a boronic acid to undergo protodeboronation is highly variable and depends on several factors:

  • Substrate Structure: Heteroaromatic boronic acids, particularly those with nitrogen atoms adjacent to the boronic acid (e.g., 2-pyridine boronic acid), are notoriously unstable.[1][2] Electron-deficient arylboronic acids are also highly susceptible.[4]

  • Reaction pH: The reaction pH is a critical factor.[1] Protodeboronation can be catalyzed by both acid and base, with different mechanisms dominating under different conditions.[1][4] For many boronic acids, the reaction is fastest at high pH, which is problematic as basic conditions are standard for Suzuki-Miyaura coupling.[5][6]

  • Presence of Water: Aqueous conditions, often necessary for dissolving the base, can be a source of protons and facilitate the hydrolytic decomposition pathways.[7]

  • Temperature: Elevated temperatures can accelerate the rate of protodeboronation, alongside the desired coupling reaction.[8]

  • Catalyst System: Recent studies have shown that palladium(II) complexes bound to bulky phosphine ligands can actively catalyze protodeboronation.[9][10]

Q3: How can I improve the stability of my boronic acid reagent?

If you suspect your boronic acid is degrading, either on the shelf or in the reaction mixture, consider using a more stable derivative.[8]

  • Boronic Esters: Converting the boronic acid to an ester, such as a pinacol ester or a neopentyl glycol ester, often improves stability and prevents protodeboronation.[2] However, it's important to note that esterification does not guarantee stability, and some esters can hydrolyze back to the reactive boronic acid under reaction conditions.[5][11]

  • Organotrifluoroborates (BF3K salts): Potassium aryltrifluoroborates are generally more stable than the corresponding boronic acids and can be used as effective coupling partners.[8]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that are indefinitely stable on the benchtop.[3][8] They participate in the reaction via a "slow-release" mechanism.[12]

Q4: What is the "slow-release" strategy for mitigating protodeboronation?

The slow-release strategy involves using a "masked" or protected form of the boronic acid, such as a MIDA boronate or an organotrifluoroborate.[12][13] These stable precursors slowly release the active boronic acid into the reaction mixture under the coupling conditions.[3][12] This approach maintains a very low concentration of the free, unstable boronic acid at any given time, which minimizes its decomposition via protodeboronation while still allowing the desired transmetalation step to occur.[12][13]

Troubleshooting Guide

Problem: My reaction yield is low, and I've identified the protodeboronated arene as the major byproduct.

This is a classic sign that the rate of protodeboronation is competitive with or faster than the rate of your desired Suzuki coupling. Here are systematic steps to address the issue:

Step 1: Verify Reagent Quality and Reaction Setup

  • Boronic Acid Quality: Boronic acids can degrade upon storage.[3][14] Use freshly purchased or recrystallized boronic acid. For sensitive substrates, consider synthesizing the boronic acid derivative (e.g., pinacol ester) immediately before use.

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and phosphine ligands, slowing the catalytic cycle and allowing more time for protodeboronation to occur.[8] Ensure your solvent and reaction mixture are rigorously degassed using methods like sparging with argon/nitrogen for 15-30 minutes or employing several freeze-pump-thaw cycles.[8]

  • Catalyst and Ligand Purity: Use fresh, high-purity palladium sources and ligands. Phosphine ligands are susceptible to oxidation.[7][8] Pd₂(dba)₃, for example, can degrade over time.[8]

Step 2: Optimize Reaction Conditions

  • Lower the Temperature: If the reaction is run at a high temperature (e.g., >100 °C), try reducing it. While this may slow down the desired reaction, it can often suppress the protodeboronation side reaction to a greater extent.[8]

  • Screen Bases: The base is essential but also promotes protodeboronation.[9] The effect can be complex. If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.[15] Sometimes, an acetate base like KOAc can be effective.[16]

  • Solvent Choice: The choice of solvent can impact reagent solubility and reaction kinetics.[7] If using a highly aqueous solvent system, consider switching to a less aqueous or anhydrous system if compatible with your reagents. Anhydrous Suzuki couplings, often using bases like potassium trimethylsilanolate, have been developed.[11]

Step 3: Modify the Boron Coupling Partner

  • If optimization of conditions fails, the most robust solution is often to switch from a boronic acid to a more stable derivative.

    • Pinacol Esters (BPin): Often provide a good balance of stability and reactivity.[2]

    • MIDA Boronates: Excellent for highly unstable boronic acids due to their high stability and slow-release mechanism.[3][12]

    • Potassium Trifluoroborates (BF3K): Another stable alternative that participates via slow hydrolysis.[8][16]

Step 4: Re-evaluate the Catalyst System

  • Use a Pre-formed Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction step can sometimes consume the boronic acid and contribute to side reactions.[2] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[8]

  • Ligand Choice: While bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are excellent for promoting difficult couplings, they have also been shown to accelerate palladium-catalyzed protodeboronation.[9][10] If you are using a very bulky ligand, it may be worth screening a less sterically hindered one to see if the balance between productive coupling and protodeboronation can be shifted favorably.

Data Presentation: Factors Influencing Protodeboronation

Table 1: Relative Stability of Boronic Acids and Their Derivatives

Boron Reagent TypeGeneral Stability / Propensity for ProtodeboronationKey Considerations
Arylboronic Acids Generally stable, but electron-withdrawing groups increase susceptibility.Phenylboronic acid is relatively robust; polyfluorophenyl boronic acids are highly reactive towards protodeboronation.[4][5]
Heteroarylboronic Acids Highly variable; often unstable.2-Pyridyl boronic acid is extremely unstable at neutral pH due to a zwitterionic intermediate.[1][6] 3- and 4-pyridyl isomers are much more stable.[6]
Vinyl/Alkyl Boronic Acids Generally more stable towards protodeboronation than many heteroarylboronic acids.Tertiary boronic esters are particularly stable and require specific conditions for protodeboronation.[17]
Pinacol Boronate Esters More stable than the corresponding boronic acids.[2]A common and effective strategy for improving stability.[7]
MIDA Boronate Esters Exceptionally stable, often indefinitely on the benchtop.[3]The premier choice for "slow-release" strategies with very unstable substrates.[12]
Potassium Trifluoroborates High stability towards protodeboronation.[8]Release the active boronic acid slowly under aqueous basic conditions.[13]

Table 2: Effect of Reaction Parameters on Protodeboronation vs. Suzuki Coupling

ParameterGeneral Effect on Protodeboronation RateGeneral Effect on Suzuki Coupling RateTroubleshooting Recommendation
Temperature Increases significantly with heat.[8]Increases with heat (up to a point).Cautiously decrease temperature to find a window where coupling outcompes decomposition.
Base Strength Generally increases with stronger base/higher pH.[5]Increases with base strength (required for transmetalation).Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal balance.[15]
Water Content Increases in aqueous media.[7]Water is often required to dissolve the base and facilitate boronate formation.Minimize water where possible or switch to anhydrous conditions if the system allows.[11][18]
Ligand Bulk Can be accelerated by bulky phosphine ligands.[9][10]Bulky, electron-rich ligands often accelerate oxidative addition and reductive elimination.[2][7]If using a very bulky ligand, screen a slightly smaller one to potentially reduce the rate of protodeboronation.
Catalyst Loading Not directly catalyzed by Pd(0), but slow coupling (low loading) allows more time for decomposition.Increases with catalyst loading.Increasing catalyst loading may speed up the productive reaction relative to the background decomposition.[16]

Experimental Protocols

General Protocol for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

This protocol incorporates best practices to suppress the protodeboronation side reaction.

  • Reagent Preparation:

    • Use a high-purity, stable boronic acid derivative (e.g., pinacol ester or MIDA boronate) if the corresponding boronic acid is known to be unstable.[2][8]

    • Use a fresh, reliable palladium source and ligand.[8] Ensure phosphine ligands have been stored under an inert atmosphere.[7]

  • Reaction Setup:

    • To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, the organoboron reagent (1.1 - 1.5 equivalents), the palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the chosen ligand if not using a pre-catalyst.

    • Add the base (2.0 - 3.0 equivalents).

    • Seal the flask with a septum.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

    • Prepare the solvent or solvent mixture and degas it thoroughly by sparging with an inert gas for at least 20 minutes or by using 3-4 freeze-pump-thaw cycles.[8]

  • Reaction Execution:

    • Add the degassed solvent to the reaction flask via syringe.

    • Begin vigorous stirring. Inadequate mixing can hinder the reaction.[18]

    • Heat the reaction to the desired temperature. Start with a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish.[8]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.

  • Workup and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

    • Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Visualizations

suzuki_vs_protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation ArBOH2 Ar-B(OH)₂ (Boronic Acid) TM Transmetalation ArBOH2->TM Activated by Base PDB Protodeboronation (Side Reaction) ArBOH2->PDB ArX Ar'-X (Aryl Halide) OA Oxidative Addition ArX->OA Pd0 Pd(0)Lₙ Pd0->OA Base Base (e.g., CO₃²⁻) Base->TM H2O H₂O / H⁺ Source H2O->PDB ArPdX Ar'-Pd(II)-X OA->ArPdX ArPdX->TM ArPdAr Ar'-Pd(II)-Ar TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product Byproduct Ar-H (Byproduct) PDB->Byproduct

Caption: Competing pathways in Suzuki-Miyaura coupling.

troubleshooting_workflow Start Low Yield & High Protodeboronation Detected CheckReagents Step 1: Check Reagents & Setup Start->CheckReagents Q_Reagents Reagents Fresh? Setup Inert? CheckReagents->Q_Reagents Use fresh reagents, improve degassing. OptimizeCond Step 2: Optimize Conditions Q_Reagents->OptimizeCond No Q_Reagents->OptimizeCond Yes Q_Optimize Improvement Seen? OptimizeCond->Q_Optimize Lower Temp, screen bases. ChangeBoron Step 3: Change Boron Source Q_Optimize->ChangeBoron No Success Problem Solved Q_Optimize->Success Yes Q_Boron Improvement Seen? ChangeBoron->Q_Boron Switch to BPin, MIDA, or BF₃K. ChangeCat Step 4: Re-evaluate Catalyst System Q_Boron->ChangeCat No Q_Boron->Success Yes Failure Consider Alternative Coupling Strategy ChangeCat->Failure Screen ligands, change Pd source.

Caption: A logical workflow for troubleshooting protodeboronation.

boron_stabilization BA R-B(OH)₂ (Unstable Boronic Acid) BPin Pinacol Ester (BPin) R-B(O₂C₂Me₄) BA->BPin Esterification MIDA MIDA Boronate R-B(MIDA) BA->MIDA Esterification BF3K Trifluoroborate (BF₃K) [R-BF₃]K BA->BF3K Conversion Principle_Stable Improved General Stability BPin->Principle_Stable Principle_Slow Slow-Release of R-B(OH)₂ MIDA->Principle_Slow Principle_Bench High Benchtop Stability MIDA->Principle_Bench BF3K->Principle_Slow

References

Stability issues of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine under acidic and basic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is lower than expected when using this compound in an acidic solution. What could be the cause?

A1: this compound is known to be sensitive to strongly acidic conditions, which can lead to its degradation.[1][2][3] The primary degradation pathway is likely the hydrolysis of the 4-chloro group to a hydroxyl group, forming 7H-pyrrolo[2,3-d]pyrimidin-4-ol. This byproduct is often referred to as a "solvolysis" product in the literature. To mitigate this, consider the following:

  • Minimize reaction time: Prolonged exposure to acid can increase the extent of degradation.

  • Reduce acid concentration: While some reactions require an acidic catalyst, using a high concentration of a strong acid can accelerate the hydrolysis of the starting material. If possible, use the minimum amount of acid required to facilitate the desired reaction.

  • Control temperature: Elevated temperatures in combination with acidic conditions will likely increase the rate of degradation. Running the reaction at a lower temperature may help to preserve the integrity of the starting material.

  • Use a less nucleophilic solvent: If the reaction is conducted in an aqueous or alcoholic solvent, solvolysis is a competing reaction. If the desired reaction chemistry allows, consider using a non-protic solvent.

Q2: I am observing an unexpected impurity in my reaction mixture when working under basic conditions. Could this be a degradation product of this compound?

A2: Yes, it is highly probable. This compound is unstable in the presence of strong bases.[1][2][3] Similar to acidic conditions, the primary degradation product under basic conditions is expected to be 7H-pyrrolo[2,3-d]pyrimidin-4-ol, formed through nucleophilic substitution of the chloride by a hydroxide ion.

  • Troubleshooting:

    • Use a milder base: If the reaction requires a base, consider using a weaker or non-nucleophilic base.

    • Protect the N7-position: The pyrrole nitrogen can be deprotonated under basic conditions, which may affect the electronic properties and stability of the molecule. Protecting this position (e.g., with a tosyl group) is a common strategy in the synthesis of derivatives and can improve stability and solubility in organic solvents.

    • Strict temperature control: As with acidic conditions, higher temperatures will accelerate degradation. Maintain the lowest effective temperature for your reaction.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most effective way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Methodology:

    • Develop an HPLC method that can separate the parent compound, this compound, from its potential degradation products, primarily 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • Inject samples from your reaction mixture or stability study at various time points.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product(s).

    • Quantify the amount of each compound using a validated method with appropriate reference standards.

Degradation Pathway

The primary degradation pathway for this compound under both acidic and basic aqueous conditions is the hydrolysis of the C4-chloro group to a hydroxyl group.

G cluster_main Degradation of this compound A This compound B 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Hydrolysis Product) A->B  H₂O / H⁺ (Acidic Conditions) A->B  H₂O / OH⁻ (Basic Conditions) G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M & 1M HCl, 60°C) prep->acid base Basic (0.1M & 1M NaOH, 60°C) prep->base neutral Neutral (pH buffers, 60°C) prep->neutral sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling neutral->sampling neutralize Neutralize Samples sampling->neutralize analyze HPLC Analysis neutralize->analyze results Calculate % Degradation & Identify Products analyze->results G start Stability Issue Encountered (e.g., low yield, impurity) condition What are the reaction conditions? start->condition acidic Acidic (pH < 7) condition->acidic Acidic basic Basic (pH > 7) condition->basic Basic check_acid Is a strong acid used? Is the temperature elevated? acidic->check_acid check_base Is a strong base used? Is the temperature elevated? basic->check_base action_acid Reduce acid concentration. Lower reaction temperature. Minimize reaction time. check_acid->action_acid Yes monitor Monitor degradation by HPLC. check_acid->monitor No action_base Use a milder/non-nucleophilic base. Lower reaction temperature. Consider N7-protection. check_base->action_base Yes check_base->monitor No action_acid->monitor action_base->monitor

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the manufacturing of various active pharmaceutical ingredients.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include ethyl cyanoacetate, dimethyl malonate, and 2-chloroacetaldehyde, which are utilized in multi-step synthetic pathways.[1][2]

Q2: What is a typical overall yield for the synthesis of this compound?

The overall yield can vary significantly depending on the synthetic route. For instance, an improved seven-step synthesis starting from dimethyl malonate has been reported with an overall yield of 31%.[2] A four-step process has also been described with a higher overall yield. Some patented methods claim even higher conversion rates for specific steps, such as 84% for the final chlorination step.[3]

Q3: What level of purity can be expected for the final product?

High purity levels, often exceeding 99.5% as measured by HPLC, have been achieved without the need for extensive purification steps in some optimized processes.[3][4] Purity levels of 99.8% and 99.9% have also been reported.[3][4]

Q4: What are the key chemical transformations involved in the synthesis?

The synthesis typically involves the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring, or vice versa.[2][5] A common final step is the chlorination of the 4-hydroxy precursor (7H-pyrrolo[2,3-d]pyrimidin-4-ol) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][4]

Q5: What are the primary applications of this compound?

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients, including Janus Kinase (JAK) inhibitors like tofacitinib, ruxolitinib, and baricitinib, which are used in the treatment of inflammatory diseases and myeloproliferative disorders.[4][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in the Final Chlorination Step - Incomplete reaction. - Degradation of the product. - Suboptimal temperature control. - Inefficient quenching of the reaction.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Maintain the recommended reaction temperature (e.g., 50°C or 80-100°C depending on the protocol).[1][3] - Quench the reaction mixture carefully by pouring it onto ice water at a controlled temperature (e.g., below 35°C).[1][4] - Adjust the pH to 8-9 with a base like sodium hydroxide after quenching to precipitate the product.[1][4]
Formation of Impurities - Side reactions due to incorrect stoichiometry. - Presence of moisture in reagents or solvents. - Overheating during reaction or workup.- Use the correct molar ratios of reagents as specified in the protocol. For example, in some methods, N,N-diisopropylethylamine is added portion-wise.[4] - Ensure all reagents and solvents are anhydrous where required. - Maintain strict temperature control throughout the process. - Consider recrystallization from a suitable solvent like toluene to improve purity.[1]
Incomplete Cyclization to Form the Pyrrole Ring - Inappropriate pH for the cyclization step. - Insufficient reaction time or temperature.- Ensure the pH is within the optimal range for the specific cyclization reaction. - Increase the reaction time or temperature as guided by reaction monitoring.
Difficulty in Isolating the Product - Product is too soluble in the workup solvents. - Formation of an emulsion during extraction.- After making the aqueous solution alkaline, age the mixture at a slightly elevated temperature (e.g., 40°C) for at least an hour to encourage precipitation.[4] - Use centrifugation to separate the solid product, followed by washing with water.[4] - If an emulsion forms, consider adding a brine solution or filtering through celite.
Discoloration of the Final Product - Presence of colored impurities. - Air oxidation.- Treat the organic phase with activated charcoal to remove colored impurities.[4] - Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen) if the product is sensitive to air.

Experimental Protocols & Data

Synthesis of this compound from 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol is based on a common and efficient chlorination step.

Methodology:

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride (POCl₃), and a solvent such as toluene is prepared.[4]

  • The mixture is warmed to approximately 50°C.[4]

  • N,N-diisopropylethylamine is added in portions while maintaining the temperature at 50°C until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).[4]

  • The reaction mixture is then carefully poured onto water, ensuring the temperature does not exceed 35°C.[4]

  • The pH of the resulting mixture is adjusted to 8-9 by the addition of a concentrated sodium hydroxide solution.[4]

  • The mixture is aged at 40°C for a minimum of one hour to allow for complete precipitation of the product.[4]

  • The solid product is isolated by centrifugation, washed with water, and dried under vacuum at a temperature below 80°C.[4]

Quantitative Data Summary:

Starting Material Reagents Solvent Yield Purity (HPLC) Reference
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃, N,N-diisopropylethylamineToluene84%99.9 area-%[4]
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃, NaOH (20%)Not specified67.8%Not specified[4]

Visualizations

Experimental Workflow for the Chlorination Step

G Workflow for the Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol A Mix 7H-pyrrolo[2,3-d]pyrimidin-4-ol, POCl3, and Toluene B Warm to 50°C A->B C Add N,N-diisopropylethylamine in portions B->C D Monitor reaction completion (HPLC) C->D E Quench with water (T < 35°C) D->E F Adjust pH to 8-9 with NaOH E->F G Age at 40°C for >1 hour F->G H Isolate by centrifugation, wash with water G->H I Dry under vacuum (T < 80°C) H->I J Final Product: This compound I->J G Four-Step Synthesis of this compound cluster_0 Step A: C-C Bond Formation cluster_1 Step B: Pyrimidine Ring Formation cluster_2 Step C: Pyrrole Ring Formation cluster_3 Step D: Chlorination A Couple Ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B C Add Formamidine B->C Intermediate 1 D 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol C->D E Cyclization D->E Intermediate 2 F 7H-pyrrolo[2,3-d]pyrimidin-4-ol E->F G Convert with POCl3 F->G Intermediate 3 H This compound G->H

References

Minimizing dimer formation in 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during chemical reactions involving 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem in reactions with this compound?

A1: Dimer formation, also known as homocoupling, is an undesired side reaction where two molecules of the same starting material, in this case, this compound, react with each other to form a symmetrical dimer. This byproduct can complicate the purification of the desired product and ultimately lower the overall yield of the target molecule, which is a significant issue in multi-step syntheses common in drug development.

Q2: Which reaction types are most prone to dimer formation with this compound?

A2: Dimer formation is most commonly observed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are frequently used to functionalize the 4-position of the pyrrolo[2,3-d]pyrimidine core.

Q3: What are the main causes of dimer formation in these cross-coupling reactions?

A3: The primary causes of homocoupling include:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organoboron reagents in Suzuki reactions.

  • Suboptimal Catalyst System: The choice of palladium precursor and ligands can significantly influence the rates of the desired cross-coupling versus the undesired homocoupling.

  • Reaction Conditions: Factors such as the choice of base, solvent, and temperature can all impact the prevalence of side reactions.

Troubleshooting Guides

This section provides detailed troubleshooting for common cross-coupling reactions involving this compound, with a focus on minimizing dimer formation.

Suzuki-Miyaura Coupling

Issue: Significant formation of the homocoupled biaryl byproduct is observed alongside the desired cross-coupled product.

Troubleshooting Workflow:

Suzuki_Troubleshooting cluster_conditions Reaction Condition Optimization start High Dimer Formation in Suzuki Coupling oxygen 1. Deoxygenate Reaction Mixture - Sparge solvents with Ar or N2 - Use freeze-pump-thaw cycles start->oxygen catalyst 2. Modify Catalyst System - Use Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) - Add mild reducing agent (e.g., potassium formate) - Screen bulky, electron-rich phosphine ligands oxygen->catalyst base_solvent 3. Optimize Base and Solvent - Screen different bases (e.g., K3PO4, Cs2CO3) - Use anhydrous, degassed solvents catalyst->base_solvent boronic_acid 4. Use Stable Boronic Acid Derivatives - Consider pinacol esters (Bpin) or MIDA boronates base_solvent->boronic_acid end Minimized Dimer Formation boronic_acid->end

Caption: Troubleshooting workflow for minimizing dimer formation in Suzuki coupling.

Quantitative Data Summary: Suzuki Coupling of 4-Chloro-7-azaindole Derivatives

Catalyst/LigandBaseSolventTemperature (°C)Dimer Formation (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄MeCN/H₂ORefluxNot specified, but method avoids protecting groups[1]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100Not specified, but a general protocol for dichloropyrimidines[2]

Detailed Methodologies:

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling [2][3]

  • Reaction Setup: To an oven-dried flask, add the aryl boronic acid (1.2-1.5 equivalents), a suitable base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents), and this compound (1 equivalent).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the chosen ligand if necessary. Then, add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Issue: Formation of undesired side products, potentially including dimers or hydrodehalogenation products.

Troubleshooting Workflow:

Buchwald_Troubleshooting cluster_optimization Parameter Optimization start Side Reactions in Buchwald-Hartwig Amination ligand 1. Select Appropriate Ligand - Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) - Consider bidentate ligands (e.g., Xantphos) start->ligand base 2. Optimize the Base - Use a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) - Screen weaker bases for sensitive substrates (e.g., Cs2CO3, K3PO4) ligand->base solvent_temp 3. Adjust Solvent and Temperature - Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF) - Optimize temperature to balance reaction rate and side reactions base->solvent_temp end Minimized Side Products solvent_temp->end

Caption: Troubleshooting workflow for minimizing side reactions in Buchwald-Hartwig amination.

Quantitative Data Summary: Buchwald-Hartwig Amination of Halo-7-azaindoles

LigandBaseSolventTemperature (°C)Yield of Aminated Product (%)Reference
RuPhosLiHMDSTHF6594[4]
SPhosLiHMDSTHF6581[4]
XPhosLiHMDSTHF6590[4]
XantphosCs₂CO₃Dioxane100Good to excellent yields reported[5]

Detailed Methodologies:

General Protocol for Buchwald-Hartwig Amination [4][5]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1 equivalent), the amine (1.2 equivalents), the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the chosen ligand (1-2 mol%), and the base (e.g., LiHMDS or NaOtBu, 1.5-2 equivalents) to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or toluene).

  • Reaction Execution: Seal the vessel and heat to the optimized temperature (typically 65-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Sonogashira Coupling

Issue: Formation of the alkyne homocoupling (Glaser coupling) product.

Troubleshooting Workflow:

Sonogashira_Troubleshooting cluster_reagents Reagent and Atmosphere Control start High Alkyne Homocoupling in Sonogashira Reaction deoxygenation 1. Rigorous Deoxygenation - Use degassed solvents - Maintain a strict inert atmosphere (Ar or N2) start->deoxygenation copper_free 2. Consider Copper-Free Conditions - Use a palladium catalyst system without a copper co-catalyst deoxygenation->copper_free slow_addition 3. Slow Addition of Alkyne - Add the terminal alkyne slowly to the reaction mixture copper_free->slow_addition end Minimized Homocoupling slow_addition->end

Caption: Troubleshooting workflow for minimizing alkyne homocoupling in Sonogashira reactions.

Quantitative Data Summary: Sonogashira Coupling of Halo-azaindoles

Catalyst SystemBaseSolventTemperature (°C)NotesReference
CuI / Pd(PPh₃)₄Et₃NMeCNRefluxAcid-catalyzed cyclization following coupling[1]
PdCl₂(PPh₃)₂ / CuIEt₃NDioxane80Used for C5-alkynylation of a related core[6]

Note: Specific quantitative data on dimer formation for Sonogashira coupling of this compound is limited. The focus is on general strategies for preventing alkyne homocoupling.

Detailed Methodologies:

General Protocol for Sonogashira Coupling with Reduced Homocoupling [7][8][9]

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and if used, the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon is often preferred) three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 equivalents).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography. For copper-free conditions, omit the CuI and a suitable palladium/ligand system should be employed.

By following these troubleshooting guides and considering the provided experimental conditions, researchers can significantly minimize the formation of undesired dimers and other side products in reactions involving this compound, leading to cleaner reactions and higher yields of the desired products.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of various kinase inhibitors.[1][2] Its structural resemblance to adenine allows for the design of potent ATP-competitive inhibitors targeting a wide range of kinases involved in pathological processes, particularly in oncology.[3] This guide provides a comparative analysis of the efficacy of several kinase inhibitors based on this scaffold, supported by experimental data from peer-reviewed studies.

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory activity (IC50) of various this compound-based kinase inhibitors against a panel of cancer-related kinases. The data is compiled from multiple studies to provide a comparative overview.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Cell Line (for cellular assays)GI50/IC50 (µM) (for cellular assays)
Compound 5n PAK42.7--MV4-110.0078
Compound 5o PAK420.2--MV4-110.0383
Compound 5k EGFR79Sunitinib93HepG229
Her2123Sunitinib158--
VEGFR240Sunitinib61--
CDK2204Sunitinib261--
Compound 59 RET (wild-type)<10--LC-2/ad-
RET (V804M mutant)<10----
Compound 8 EGFR-PD153035-A431-
VEGFR-2-Semaxanib---
Compound 9 EGFR-PD153035---
Compound 10 VEGFR-2-Semaxanib---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Materials:

    • Recombinant human kinase (e.g., PAK4, EGFR, VEGFR2, etc.)

    • Kinase-specific substrate (e.g., a peptide or protein)

    • Adenosine triphosphate (ATP), typically at a concentration close to its Km value for the specific kinase.

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (this compound derivatives) serially diluted in Dimethyl Sulfoxide (DMSO).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.

    • 384-well plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, adding ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[4]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, providing an indication of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MV4-11, HepG2, A431).

    • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds serially diluted in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol).[5]

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][6][7][8][9]

    • Carefully remove the culture medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 or IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect changes in the phosphorylation status of target kinases and their downstream signaling proteins, confirming target engagement within the cell.

  • Materials:

    • Cancer cell lines.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and nitrocellulose or PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-PAK4, anti-total-PAK4, anti-phospho-ERK, anti-total-ERK).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cultured cells with the test inhibitor at various concentrations for a specified time. Include a vehicle control.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody targeting the phosphorylated form of the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

    • Quantify the band intensities using densitometry software.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these inhibitors and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR2 signaling cascade in angiogenesis.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b1 In Vitro Kinase Inhibition Assay b2 Determine IC50 Values b1->b2 c1 Cell Viability (MTT Assay) b2->c1 c2 Western Blot for Target Phosphorylation b2->c2 c3 Determine GI50/ Confirm Target Engagement c1->c3 c2->c3 end Lead Compound Identification c3->end start Synthesized Inhibitors start->b1

Caption: Experimental workflow for inhibitor evaluation.

This guide provides a foundational comparison of this compound-based kinase inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor the provided experimental protocols to their specific research needs.

References

A Comparative Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and Other Key Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, form the bedrock of modern medicinal chemistry.[1] Statistically, over 85% of all biologically active pharmaceutical ingredients incorporate a heterocyclic ring, a testament to their importance in drug design.[1] These scaffolds are not mere structural backbones; they are functional units that influence a drug's solubility, lipophilicity, polarity, and ability to bind to biological targets.[1]

Among the vast landscape of these structures, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has emerged as a "privileged scaffold." Its structure is a bioisosteric analogue of natural purines, the building blocks of DNA and RNA.[2] This mimicry allows molecules built upon this scaffold to interact effectively with biological targets like protein kinases, making it a cornerstone for developing targeted therapies.

This guide provides an objective comparison of this compound against other foundational heterocyclic scaffolds—pyridine, quinoline, indole, and pyrimidine—supported by structural data, therapeutic applications, and representative experimental protocols.

Deep Dive: this compound

This compound is a fused bicyclic system composed of a pyrrole ring and a pyrimidine ring.[3] This rigid, planar structure serves as a versatile starting point for synthesizing a new generation of targeted therapeutics, particularly kinase inhibitors.[3][4]

Chemical Properties and Reactivity: The scaffold's reactivity is primarily dictated by two key positions:

  • The 4-position Chlorine: This atom is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various functional groups, most commonly amines, to build the desired pharmacophore.[3]

  • The 7-position Nitrogen: The nitrogen on the pyrrole ring can be readily functionalized through N-alkylation or N-arylation, providing another vector for modifying the molecule's properties.[5]

Its significance in drug discovery is exemplified by its use as the core intermediate for several blockbuster drugs, including the Janus kinase (JAK) inhibitor Tofacitinib, used to treat rheumatoid arthritis.[6][7][8]

Comparative Analysis of Heterocyclic Scaffolds

While this compound is a modern staple for targeted therapy, other heterocyclic scaffolds have a long and successful history across a broader range of therapeutic areas.

  • Pyridine: A six-membered ring containing one nitrogen atom, pyridine is an isostere of benzene.[9] Its presence in a drug molecule can enhance metabolic stability, permeability, and protein-binding affinity.[10] The nitrogen atom acts as a hydrogen bond acceptor and a site for metabolism. Pyridine is found in a vast number of drugs, including the anti-ulcer medication Omeprazole and the calcium channel blocker Nifedipine.[11][12]

  • Quinoline: This scaffold consists of a benzene ring fused to a pyridine ring.[13] The quinoline core is a privileged structure in medicinal chemistry, historically renowned for its role in antimalarial drugs like Chloroquine and Quinine.[14][15] It is also the basis for the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin) and certain anticancer agents.[14]

  • Indole: Formed by the fusion of a benzene ring and a pyrrole ring, indole is a prominent scaffold in both natural products and synthetic drugs.[16] It is a key feature of the neurotransmitter serotonin and the amino acid tryptophan. The indole ring system can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a versatile binder for biological targets.[17] It is the core of anti-inflammatory drugs like Indomethacin and the vinca alkaloid anticancer agents.[18]

  • Pyrimidine: A six-membered ring with two nitrogen atoms, pyrimidine is a fundamental component of life.[19] It forms the core of the nucleobases cytosine, thymine, and uracil.[19] This inherent biological relevance allows pyrimidine-based drugs to readily interact with enzymes and genetic material.[20] Consequently, pyrimidine derivatives are widely used as anticancer agents (e.g., 5-Fluorouracil), antivirals (e.g., Zidovudine), and antibacterials.[19][21][22]

Data Presentation

Table 1: Physicochemical Properties of Parent Scaffolds
ScaffoldMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₆H₄ClN₃153.57170–175Sparingly soluble in water; soluble in DMSO, DMF, ethanol.[3]
Pyridine C₅H₅N79.10-41.6Miscible with water and most organic solvents.
Quinoline C₉H₇N129.16-15.6Slightly soluble in cold water; more soluble in hot water and most organic solvents.
Indole C₈H₇N117.1552-54Sparingly soluble in water; soluble in hot water, ethanol, ether, benzene.
Pyrimidine C₄H₄N₂80.0920-22Soluble in water, ethanol, ether.
Table 2: Comparative Overview of Scaffolds in Medicinal Chemistry
ScaffoldKey Structural FeatureCommon Therapeutic AreasExample Drugs
This compound 7-Deazapurine (Purine Isostere)Kinase Inhibition (Oncology, Autoimmune), AntiviralTofacitinib, Ruxolitinib, Baricitinib[8]
Pyridine Single Nitrogen in a 6-membered ringAntihypertensive, Anti-ulcer, Anticancer, AntihistamineAmlodipine, Omeprazole, Abiraterone, Doxylamine[11]
Quinoline Fused Benzene and Pyridine ringsAntimalarial, Antibacterial, AnticancerChloroquine, Ciprofloxacin, Camptothecin[14]
Indole Fused Benzene and Pyrrole ringsAnti-inflammatory, Anticancer, Antimigraine, AntipsychoticIndomethacin, Vincristine, Sumatriptan, Ondansetron
Pyrimidine Two Nitrogens in a 6-membered ringAnticancer, Antiviral, Antibacterial, Antifungal5-Fluorouracil, Zidovudine, Sulfadiazine, Minoxidil
Table 3: Representative Kinase Inhibitors and Their Core Scaffolds
DrugCore ScaffoldPrimary Kinase Target(s)Therapeutic Use
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK2, JAK3Rheumatoid Arthritis
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK2Myelofibrosis
Imatinib PyrimidineBcr-Abl, c-KIT, PDGFRChronic Myeloid Leukemia
Erlotinib QuinazolineEGFRNon-Small Cell Lung Cancer
Lapatinib QuinazolineEGFR, HER2Breast Cancer[23]

Experimental Protocols

Synthesis: Iodination of this compound

This protocol describes the electrophilic substitution on the electron-rich pyrrole ring, a common step in building more complex derivatives.

Methodology:

  • Preparation: In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 g, 6.51 mmol) in 20 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the solution, add N-iodosuccinimide (NIS) (1.60 g, 7.16 mmol) in one portion.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture directly under vacuum to remove the DMF.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with a 1:1 mixture of hexane and ethyl acetate to obtain the iodinated target product, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.[6]

Biological Assay: General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method to determine the potency (e.g., IC₅₀) of a compound against a specific protein kinase.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., HEPES, MgCl₂, EGTA, and Brij-35). Prepare serial dilutions of the test compound (e.g., a Tofacitinib analogue) in DMSO, followed by a final dilution in the kinase buffer.

  • Reaction Mixture: In a 384-well plate, combine the test compound dilutions, a specific kinase (e.g., JAK3), a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (an ATP-competitive ligand).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emissions at 615 nm (europium) and 665 nm (tracer).

  • Data Analysis: Calculate the emission ratio (665/615). A potent inhibitor will displace the tracer from the kinase, leading to a low TR-FRET signal. Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

G cluster_0 Simplified Synthesis of Pyrrolo[2,3-d]pyrimidine Core A Substituted Pyrimidine B Intramolecular Cyclization A->B Ring formation C 7H-pyrrolo[2,3-d]pyrimidin-4-ol B->C D Chlorination (e.g., POCl3) C->D E This compound D->E

Caption: Simplified synthetic pathway to the core scaffold.

Caption: General mechanism of kinase inhibition.

G cluster_0 Bioisosteric Replacement for Kinase Inhibitors Purine Natural Purine (e.g., Adenine in ATP) Replacement Bioisosteric Replacement Purine->Replacement Deazapurine 7-Deazapurine Scaffold (Pyrrolo[2,3-d]pyrimidine) Replacement->Deazapurine Drug Improved Drug Properties: - Higher Selectivity - Better PK/PD Profile Deazapurine->Drug Leads to

Caption: The concept of bioisosterism in drug design.

Conclusion

The choice of a heterocyclic scaffold is a pivotal decision in the drug discovery process. While established scaffolds like pyridine, quinoline, indole, and pyrimidine offer immense synthetic versatility and a proven track record across a wide spectrum of diseases, the this compound core holds a unique and powerful position in modern medicinal chemistry.

Its role as a 7-deazapurine bioisostere provides a distinct advantage for designing potent and highly selective inhibitors of protein kinases—a target class central to treating cancer and autoimmune disorders. The scaffold's rigid structure and well-defined points for chemical modification allow for the rational design of molecules optimized for specific kinase ATP-binding sites. While other heterocycles will undoubtedly continue to be essential building blocks for diverse pharmaceuticals, the strategic application of the pyrrolo[2,3-d]pyrimidine scaffold is set to drive the next wave of innovation in targeted therapies.

References

Comparative Guide to the In Vitro Validation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays used to validate the efficacy of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. This class of compounds has garnered significant interest in medicinal chemistry, primarily as a scaffold for the development of potent kinase inhibitors with applications in oncology and inflammatory diseases.[1][2][3] The data presented herein is collated from various studies to offer a comparative overview of their biological activities. Detailed experimental protocols for key assays are also provided to ensure reproducibility and aid in the design of future studies.

Data Presentation: Comparative Efficacy of Derivatives

The following tables summarize the in vitro efficacy of various this compound derivatives against a panel of cancer cell lines and specific kinases. These derivatives often function as kinase inhibitors, targeting enzymes crucial for cancer cell growth.[4] It is important to note that variations in experimental conditions between studies may influence the absolute IC50 values.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives against Various Cancer Cell Lines

DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)HT-29 (Colon)A549 (Lung)Reference
Compound 3d 43.435.9---[5]
Compound 4d 39.035.1---[5]
Compound 8f ---4.55-[6]
Compound 8g ---4.01-[6]
Compound 3a ----5.988[5]
Compound 5k 29-5929-5929-5929-59-[7]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.

Table 2: Comparative Kinase Inhibition (IC50, nM) of this compound Derivatives

DerivativeEGFRHER2VEGFR2CDK2JAK1JAK2Reference
Compound 12i 22 (WT), 0.21 (T790M)-----[8]
Compound 5k 7940136204--[7]
Compound 11e ---->90% inhibition>90% inhibition[9]
Compound 8m ----0.166.5[10]
Compound 8o ----0.33.0[10]
Compound 12a ----12.6135.4

IC50 values represent the concentration of the compound required to inhibit the activity of the respective kinase by 50%.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the validation of novel this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve fitting software.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on specific kinase activity.

Materials:

  • Recombinant human kinases (e.g., EGFR, JAK1)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a white-bottom 96-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP (indicating kinase inhibition) using a detection reagent such as ADP-Glo™. This involves a two-step process: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to assess the effect of the compounds on the phosphorylation status of key proteins in a signaling cascade.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence detector)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the validation of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action cluster_data Data Analysis start This compound derivatives Derivative Synthesis start->derivatives kinase_assay Kinase Inhibition Assay derivatives->kinase_assay cell_viability Cell Viability Assay derivatives->cell_viability ic50 IC50 Determination kinase_assay->ic50 western_blot Western Blot Analysis cell_viability->western_blot cell_viability->ic50 pathway_analysis Pathway Modulation western_blot->pathway_analysis ic50->pathway_analysis

Caption: Experimental workflow for validating this compound derivatives.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription inhibitor Pyrrolo[2,3-d]pyrimidine Derivative inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.

EGFR_pathway ligand EGF/TGF-α egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway dimerization->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf_mek_erk->proliferation pi3k_akt->proliferation inhibitor Pyrrolo[2,3-d]pyrimidine Derivative inhibitor->dimerization Inhibition

Caption: Inhibition of the EGFR signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.

References

A Comparative Guide to the Cross-Reactivity Profiles of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer, autoimmune diseases, and other inflammatory conditions. The remarkable success of drugs developed from this scaffold, such as the Janus kinase (JAK) inhibitors, underscores its importance. However, achieving high selectivity remains a critical challenge in the development of kinase inhibitors to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of prominent inhibitors based on the this compound core, with a focus on JAK, RET, and EGFR kinase families.

Introduction to this compound-Based Inhibitors

The this compound core acts as a hinge-binding motif, mimicking the adenine ring of ATP to competitively inhibit the kinase activity of target enzymes. Modifications at various positions of this scaffold have yielded a diverse range of inhibitors with distinct selectivity profiles. This guide will delve into the cross-reactivity of several key examples, providing a framework for understanding their therapeutic potential and potential liabilities.

Comparative Kinase Selectivity of JAK Inhibitors

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway. Inhibitors targeting this family have shown significant efficacy in treating autoimmune diseases like rheumatoid arthritis and alopecia areata. Below is a comparison of three prominent this compound-based JAK inhibitors: Tofacitinib, Abrocitinib (PF-04965842), and Ritlecitinib.

Signaling Pathway: The JAK-STAT Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

A simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Quantitative Kinase Profiling Data

The following tables summarize the available quantitative data on the kinase selectivity of Tofacitinib, Abrocitinib, and Ritlecitinib. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in assay conditions.

Table 1: Kinome-Wide Selectivity of Tofacitinib (KINOMEscan)

The following data represents the percentage of control at a 1 µM concentration of Tofacitinib, where a lower percentage indicates stronger binding. Data is sourced from the HMS LINCS Project. Only kinases with <10% of control are shown for brevity.

Kinase Target% of Control @ 1µM
JAK3 0.1
JAK2 0.2
JAK1 0.3
TYK21.1
ROCK22.3
PRK2 (PKN2)3.3
GAK4.1
ACVR1B (ALK4)5.3
ROCK16.4
STK167.9
CAMKK28.5
MAP4K39.8

Table 2: IC50 Values of Abrocitinib (PF-04965842) against JAK Family Kinases

Abrocitinib is a selective JAK1 inhibitor[1][2].

Kinase TargetIC50 (nM)Selectivity over JAK1
JAK1 29 1x
JAK2803~28x
TYK21250~43x
JAK3>10,000>340x

Table 3: IC50 and Target Occupancy of Ritlecitinib

Ritlecitinib is a dual, irreversible inhibitor of JAK3 and the TEC family of kinases[3].

Kinase TargetIC50 (nM)Maximal Median Target Occupancy (50mg dose)
JAK3 33.1 72%
JAK1>10,000-
JAK2>10,000-
TYK2>10,000-
BTK ->94%
ITK ->94%
TEC ->94%
TXK ->94%
BMX -87%

Cross-Reactivity Profiling of RET and EGFR Inhibitors

RET Kinase Inhibitors

A study on novel pyrrolo[2,3-d]pyrimidine RET inhibitors identified a compound with broad selectivity across a panel of tyrosine kinases[4]. The following table summarizes the IC50 values for a representative compound from this class against a selection of kinases.

Table 4: Selectivity Profile of a Representative Pyrrolo[2,3-d]pyrimidine-based RET Inhibitor [4]

Kinase TargetIC50 (µM)
RET 0.01
KDR (VEGFR2)0.15
FLT30.03
KIT0.08
PDGFRβ0.27
SRC0.12
EGFR Kinase Inhibitors

Several 4,6-disubstituted-7H-pyrrolo[2,3-d]pyrimidines have been developed as EGFR inhibitors. One study reported on derivatives with dual inhibitory activity against EGFR and ErbB2. However, comprehensive kinome-wide data for direct comparison is limited.

Experimental Protocols

Accurate and reproducible cross-reactivity profiling is essential for the characterization of kinase inhibitors. Below are detailed methodologies for commonly employed techniques.

Experimental Workflow: Kinase Profiling

Kinase_Profiling_Workflow General Kinase Inhibitor Profiling Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Compound Synthesis Compound Synthesis Kinase Panel Screening Kinase Panel Screening Compound Synthesis->Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Selectivity Analysis Selectivity Analysis IC50 Determination->Selectivity Analysis Lead Optimization Lead Optimization Selectivity Analysis->Lead Optimization Cell Line Treatment Cell Line Treatment Target Engagement Assay Target Engagement Assay Cell Line Treatment->Target Engagement Assay Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis Phenotypic Assays Phenotypic Assays Downstream Signaling Analysis->Phenotypic Assays Phenotypic Assays->Lead Optimization

A generalized workflow for kinase inhibitor profiling, encompassing both biochemical and cell-based approaches.
KINOMEscan™ Profiling (DiscoverX)

Principle: This is a competition-based binding assay that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

Protocol Outline:

  • Immobilization: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.

  • Competition: A panel of DNA-tagged kinases is incubated with the test compound at a specified concentration (e.g., 1 µM).

  • Binding: The kinase-compound mixture is then added to the immobilized ligand. Kinases that are not bound to the test compound will bind to the immobilized ligand.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining on the solid support is quantified using qPCR.

  • Data Analysis: The results are reported as "% of Control," where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower percentage indicates a stronger interaction between the test compound and the kinase.

ADP-Glo™ Kinase Assay (Promega)

Principle: This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction.

Protocol Outline:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a multi-well plate to allow the kinase reaction to proceed.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. This ensures that the subsequent luminescent signal is proportional to the amount of ADP produced.

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains an enzyme that converts ADP to ATP.

  • Luminescence Detection: The newly synthesized ATP is consumed by a luciferase enzyme, generating a luminescent signal that is proportional to the initial amount of ADP produced in the kinase reaction.

  • Data Analysis: The luminescence is measured using a luminometer. The inhibitory effect of the compound is determined by comparing the signal in the presence of the compound to control reactions.

Kinobeads-Based Chemical Proteomics

Principle: This technique utilizes immobilized, non-selective kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome from a cell lysate. The selectivity of a test compound is then assessed by its ability to compete with the kinobeads for binding to specific kinases.

Protocol Outline:

  • Cell Lysis: Cells or tissues are lysed to generate a protein extract containing native kinases.

  • Competitive Binding: The cell lysate is incubated with the test compound at various concentrations.

  • Kinobeads Pulldown: Kinobeads are added to the lysate-compound mixture to capture kinases that are not bound to the test compound.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured kinases are then eluted.

  • Proteomic Analysis: The eluted proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The abundance of each kinase captured in the presence of the test compound is compared to a control (DMSO vehicle). A dose-dependent decrease in the amount of a specific kinase captured indicates that the test compound binds to that kinase.

Conclusion

The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. However, as demonstrated by the comparative data, subtle structural modifications can lead to significant differences in selectivity and off-target effects. Comprehensive cross-reactivity profiling using a combination of biochemical and cell-based assays is crucial for the selection and optimization of lead candidates with the desired therapeutic window. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate the performance of novel inhibitors based on this important chemical scaffold.

References

Benchmarking a New Generation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Analogs Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of targeted therapies. Its structural resemblance to adenine allows for potent interactions with ATP-binding sites of various kinases, making it a privileged scaffold for kinase inhibitors.[1] Recent research has yielded a new wave of analogs with promising activity against a range of therapeutic targets, from cancer and inflammation to viral diseases. This guide provides an objective comparison of these novel compounds against established drugs, supported by experimental data and detailed protocols to aid in their evaluation and further development.

I. Comparative Efficacy: Kinase Inhibitors

A primary focus for new this compound analogs has been the development of potent and selective kinase inhibitors for oncology and inflammatory diseases.

A. Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in numerous autoimmune diseases.[2] Tofacitinib, a prominent drug built on the pyrrolo[2,3-d]pyrimidine core, is a pan-JAK inhibitor. However, the drive for greater selectivity to minimize side effects has led to the development of new analogs.

A novel, highly selective 7H-pyrrolo[2,3-d]pyrimidine-based JAK3 inhibitor, here designated as DPPY , has demonstrated superior potency and selectivity compared to existing JAK inhibitors in in-vitro enzymatic assays.[3]

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
DPPY (New Analog) 25.415.1<1 125
Tofacitinib1.2201340
Ritlecitinib33.3-3.3-
Decernotinib29435.455
Data sourced from in vitro enzymatic assays.[3]
B. Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell adhesion, migration, and survival.[4] Several new 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent FAK inhibitors.

One such derivative, bearing a dimethylphosphine oxide moiety (Compound 18 ), exhibits nanomolar potency against FAK, showing a significant improvement over the well-known FAK inhibitor TAE226.[5] Another dithiocarbamate derivative from this class (Compound 13 ) has demonstrated even greater potency than both TAE226 and the clinical candidate Defactinib.[4]

CompoundFAK (IC50, nM)
Compound 18 (New Analog) 5.4
Compound 13 (New Analog) More potent than TAE226 & Defactinib
TAE2265.5
Defactinib- (Compound 13 is 11-fold more potent)
Data compiled from multiple in vitro kinase assays.[4][5]
C. Multi-Targeted Kinase Inhibitors

The development of inhibitors that can modulate multiple signaling pathways is a promising strategy in cancer therapy. A new series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' has been synthesized, with Compound 5k emerging as a potent multi-targeted inhibitor.[6][7]

Here, we compare the inhibitory activity of Compound 5k against several key kinases with the established multi-kinase inhibitor, Sunitinib.

Kinase TargetCompound 5k (IC50, nM) Sunitinib (IC50, nM)
EGFR7993
Her240-
VEGFR2136261
CDK2204-
Data sourced from in vitro kinase inhibition assays.[6][7]

II. Comparative Efficacy: Antiviral Agents

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been explored for the development of novel antiviral agents, particularly against flaviviruses like Dengue (DENV) and Zika (ZIKV).

A series of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine analogs have been identified as promising antiviral candidates. The table below compares the efficacy and cytotoxicity of a representative analog, Compound 1 , against these viruses, benchmarked against known flavivirus inhibitors.[8]

CompoundTarget VirusAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
Compound 1 (New Analog) ZIKV5.2520.03.8
NITD008 (Reference)ZIKV<1>10>10
NSC 12155 (Reference)ZIKV~10>20>2
Data from a reporter-based in vitro antiviral assay.[8]

While direct head-to-head comparisons with approved drugs like Remdesivir are not yet available for these specific analogs, their novel chemotype presents a new avenue for the design of small molecules against flaviviruses.[8]

III. Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods used to evaluate these new compounds is crucial for their continued development.

A. Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the new this compound analogs.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 5. Regulation NewAnalog New Pyrrolo[2,3-d]pyrimidine JAK Inhibitor (e.g., DPPY) NewAnalog->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of new analogs.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin 1. Binding FAK FAK Integrin->FAK 2. Recruitment & Autophosphorylation (Y397) Src Src FAK->Src 3. Src Binding Downstream Downstream Signaling (Migration, Survival) FAK->Downstream Src->FAK 4. FAK Activation NewAnalog New Pyrrolo[2,3-d]pyrimidine FAK Inhibitor (e.g., Cmpd 18) NewAnalog->FAK Inhibition

Caption: FAK signaling cascade initiated by cell adhesion and inhibited by new analogs.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K 1. Activation PIP2 PIP2 PI3K->PIP2 2. Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT 3. Phosphorylation Downstream Downstream Effects (Cell Survival, Proliferation) AKT->Downstream 4. Activation NewAnalog New Pyrrolo[2,3-d]pyrimidine Multi-kinase Inhibitor NewAnalog->RTK NewAnalog->PI3K Inhibition

Caption: The PI3K/AKT/PDK1 pathway, a target for multi-kinase inhibitor analogs.

B. Experimental Workflow Diagram

The evaluation of new kinase inhibitors typically follows a standardized workflow from initial screening to cellular characterization.

Experimental_Workflow start Start: New Analog Synthesis kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) kinase_assay->cell_viability Potent Inhibitors apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_viability->apoptosis_assay migration_assay Cell Migration Assay (e.g., Wound Healing) apoptosis_assay->migration_assay western_blot Western Blot (Target Engagement) migration_assay->western_blot end End: Lead Candidate western_blot->end

Caption: A typical experimental workflow for characterizing new kinase inhibitors.

IV. Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of these new analogs.

A. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the potency of a compound by measuring its ability to inhibit the activity of a target kinase.

  • Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP solution, substrate solution (e.g., a generic peptide substrate), and serial dilutions of the new analog in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate/ATP mix, and the test compound at various concentrations. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP or the amount of ADP produced. Luminescence-based assays like ADP-Glo™ are commonly used, where a reagent is added to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to the controls. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

B. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the new analog and a vehicle control for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[1]

C. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Culture and treat cells with the new analog as described for the viability assay.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells are negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are positive for both stains.

D. Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the effect of a compound on the collective migration of a cell population.

  • Monolayer Formation: Seed cells in a culture plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.

  • Treatment and Imaging: Wash the cells to remove debris and add fresh medium containing the new analog or a vehicle control. Capture an initial image (Time 0).

  • Incubation and Monitoring: Incubate the plate and capture images of the same wound area at regular intervals (e.g., every 4-8 hours) over 24-48 hours.

  • Data Analysis: Measure the width of the scratch at each time point. The rate of wound closure is calculated and compared between treated and control groups to determine the effect on cell migration.

V. Conclusion

The new generation of this compound analogs demonstrates significant potential across multiple therapeutic areas. As kinase inhibitors, they exhibit enhanced potency and selectivity against key targets like JAK3 and FAK, and show promise as multi-targeted agents against a panel of cancer-related kinases. In the antiviral space, they represent a novel chemotype for combating challenging flaviviruses. The data and protocols presented in this guide offer a foundational resource for the research community to objectively evaluate these compounds and propel the development of the next wave of targeted therapies based on this versatile and powerful scaffold.

References

In Vivo Antitumor Efficacy of Novel Pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led to the exploration of diverse chemical scaffolds, with pyrrolo[2,3-d]pyrimidines emerging as a particularly promising class of compounds. Their structural similarity to purines allows them to function as potent and selective inhibitors of various protein kinases implicated in oncogenesis. This guide provides a comparative analysis of the in vivo antitumor properties of three recently developed pyrrolo[2,3-d]pyrimidine derivatives, each targeting a distinct signaling pathway critical for cancer progression: Epidermal Growth Factor Receptor (EGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Monopolar Spindle 1 (Mps1) kinase.

Comparative In Vivo Efficacy and Safety

The antitumor activities of three novel pyrrolo[2,3-d]pyrimidine derivatives—an EGFR inhibitor (Compound 31r), a CSF1R inhibitor (Compound 18h), and an Mps1 inhibitor (Compound 12)—were validated in preclinical xenograft models. The quantitative data from these studies, including comparisons with standard-of-care or alternative therapies, are summarized below.

Compound Target Xenograft Model Treatment Regimen Tumor Growth Inhibition (TGI) / Efficacy Reported Toxicity Comparator Comparator Efficacy
Compound 31r EGFR (4th Gen)PC-9 (Human NSCLC)80 mg/kg, oral, once daily for 21 daysSignificant tumor regression.[1]Not specified.OsimertinibDid not demonstrate significant efficacy.[1]
Compound 18h CSF1RM-NFS-60 (Murine Myelogenous Leukemia)Not specified.Suppressed tumor growth.Acceptable pharmacokinetic profiles.Pexidartinib (PLX3397)Significantly inhibited local tumor growth and lessened metastatic burden in osteosarcoma models.[2][3]
Compound 12 Mps14T1 (Murine Breast Carcinoma)Not specified.Suppressed tumor growth.[4]No obvious toxicities were observed.PaclitaxelModerate and non-significant suppression of subcutaneous tumor growth at 10 mg/kg every five days.[5]

Detailed Experimental Protocols

Robust and reproducible in vivo data are underpinned by meticulous experimental design. The following sections detail the methodologies employed in the xenograft studies for each of the evaluated compounds.

General Xenograft Workflow

The establishment of xenograft models for in vivo drug efficacy testing typically follows a standardized workflow, as depicted below.

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Tumor Implantation cluster_2 Tumor Growth & Treatment cluster_3 Efficacy & Toxicity Monitoring cell_culture Cancer Cell Line Culture (e.g., PC-9, M-NFS-60, 4T1) harvesting Cell Harvesting & Counting cell_culture->harvesting suspension Resuspension in Matrigel/Saline harvesting->suspension implantation Subcutaneous or Orthotopic Cell Injection suspension->implantation animal_model Immunocompromised Mice (e.g., Nude, BALB/c) animal_model->implantation tumor_growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Oral, IP, IV) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (e.g., 2-3 times/week) treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis (TGI, etc.) & Western Blot of Tumors endpoint->analysis

Caption: General workflow for in vivo xenograft studies.
Compound 31r (EGFR Inhibitor) Xenograft Protocol

  • Animal Model: Female BALB/c nude mice (6-8 weeks old).

  • Cell Line: PC-9, a human non-small cell lung cancer (NSCLC) cell line harboring an EGFR exon 19 deletion. For studies on resistant mutations, PC-9 cells with acquired T790M and C797S mutations were used.[1]

  • Tumor Implantation: 5 x 106 PC-9 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups. Compound 31r was administered orally once daily at doses of 40, 60, and 80 mg/kg for 21 consecutive days.[1] The comparator, Osimertinib, was administered at a clinically relevant dose.

  • Efficacy Evaluation: Tumor volumes were measured every two days using calipers, and calculated using the formula: (length × width²)/2. Body weight was monitored as a general indicator of toxicity.

  • Target Engagement: At the end of the study, tumors were excised, and western blot analysis was performed on tumor lysates to assess the phosphorylation status of EGFR and its downstream effectors, such as Akt and ERK.[6][7]

Compound 18h (CSF1R Inhibitor) Xenograft Protocol
  • Animal Model: BALB/c mice.

  • Cell Line: M-NFS-60, a murine myelogenous leukemia cell line that is responsive to M-CSF.

  • Tumor Implantation: M-NFS-60 cells were inoculated subcutaneously into the flanks of the mice.

  • Treatment: Details on the specific dosage and administration schedule for Compound 18h were not available in the provided search results. The comparator, Pexidartinib (PLX3397), has been used in other in vivo models at doses ranging from 25 to 50 mg/kg, administered orally.[2][3]

  • Efficacy Evaluation: Tumor growth was monitored over time.

  • Target Engagement: Inhibition of CSF1R phosphorylation and downstream signaling (e.g., p-ERK) in tumor-associated macrophages (TAMs) within the tumor microenvironment was assessed.[8][9]

Compound 12 (Mps1 Inhibitor) Xenograft Protocol
  • Animal Model: Female BALB/c mice.

  • Cell Line: 4T1, a murine mammary carcinoma cell line that is highly tumorigenic and metastatic, often used as a model for triple-negative breast cancer.[10][11]

  • Tumor Implantation: 4T1 cells were injected into the mammary fat pad to establish an orthotopic tumor model.[4]

  • Treatment: Specifics of the treatment regimen for Compound 12 were not detailed in the available information. The comparator, Paclitaxel, is often administered intravenously at doses around 10 mg/kg.[5]

  • Efficacy Evaluation: Primary tumor growth was monitored by caliper measurements. In some studies with the 4T1 model, metastatic burden in distant organs like the lungs is also assessed.[10][11]

  • Target Engagement: While not explicitly detailed for Compound 12 in the search results, in vivo target engagement for Mps1 inhibitors can be confirmed by assessing for mitotic arrest and apoptosis in tumor tissue.

Signaling Pathway Inhibition

The antitumor effects of these novel pyrrolo[2,3-d]pyrimidine derivatives are mediated by their specific inhibition of key signaling pathways that drive cancer cell proliferation, survival, and, in some cases, immunosuppression.

EGFR Signaling Pathway

Compound 31r is a fourth-generation EGFR inhibitor designed to overcome resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs). It targets the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways.

G cluster_0 cluster_1 cluster_2 EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras EGF EGF EGF->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound31r Compound 31r Compound31r->EGFR

Caption: Inhibition of the EGFR signaling pathway by Compound 31r.
CSF1R Signaling Pathway

Compound 18h targets CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, CSF1R signaling promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive, pro-tumoral M2 phenotype. By inhibiting CSF1R, Compound 18h can potentially reprogram TAMs to an anti-tumoral M1 phenotype, thereby enhancing the anti-cancer immune response.

G cluster_0 cluster_1 cluster_2 CSF1R CSF1R PI3K PI3K CSF1R->PI3K ERK ERK CSF1R->ERK CSF1 CSF-1 CSF1->CSF1R Akt Akt PI3K->Akt MacrophageResponse Macrophage Survival, Proliferation, M2 Polarization Akt->MacrophageResponse ERK->MacrophageResponse Compound18h Compound 18h Compound18h->CSF1R

Caption: Inhibition of the CSF1R signaling pathway by Compound 18h.
Mps1 Signaling in Mitosis

Compound 12 is an inhibitor of Mps1, a key kinase in the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation during mitosis. Cancer cells, particularly those with high levels of aneuploidy, often exhibit an over-reliance on the SAC for survival. Inhibition of Mps1 in these cells leads to premature anaphase entry, severe chromosome missegregation, and ultimately, mitotic catastrophe and apoptosis.

G cluster_0 Metaphase Metaphase SAC Spindle Assembly Checkpoint (SAC) Metaphase->SAC Anaphase Anaphase ChromosomeMissegregation Chromosome Missegregation Anaphase->ChromosomeMissegregation Mps1 Mps1 SAC->Mps1 Mps1->Anaphase Compound12 Compound 12 Compound12->Mps1 Apoptosis Mitotic Catastrophe & Apoptosis ChromosomeMissegregation->Apoptosis

Caption: Disruption of mitotic progression by the Mps1 inhibitor, Compound 12.

This comparative guide highlights the potential of novel pyrrolo[2,3-d]pyrimidine derivatives as versatile and potent antitumor agents. The distinct mechanisms of action of the EGFR, CSF1R, and Mps1 inhibitors underscore the adaptability of this chemical scaffold for targeting diverse oncogenic pathways. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

A Head-to-Head Comparison of Palladium Catalysts for Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a crucial pharmacophore found in a multitude of clinically important molecules, including kinase inhibitors used in cancer therapy. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the functionalization of this heterocyclic core, particularly at the 4-position, starting from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The choice of palladium catalyst is paramount for achieving high efficiency, yield, and selectivity in this transformation. This guide provides a head-to-head comparison of various palladium catalysts for the Suzuki coupling of this compound, supported by experimental data to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of this compound with various boronic acids. The data has been compiled from various literature sources to provide a comparative overview.

Catalyst SystemBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Dioxane/H₂O1001285
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O80492
PdCl₂(dppf)3-Aminophenylboronic acidK₂CO₃DMF90888
[Pd(IPr)(cinnamyl)Cl]4-Acetylphenylboronic acidK₃PO₄1,4-Dioxane100695

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of this compound using different palladium catalysts.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.

  • Add a 3:1 mixture of dioxane and water (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Using Palladium(II) Acetate (Pd(OAc)₂) with SPhos

  • In a Schlenk tube, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add a 4:1 mixture of toluene and water (10 mL).

  • Heat the mixture to 80 °C and stir for 4 hours.

  • After cooling, extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.

G cluster_workflow Experimental Workflow Reactants Reactant Preparation (this compound, Boronic Acid, Base) Reaction Reaction Setup (Inert Atmosphere, Heating) Reactants->Reaction Catalyst Catalyst System (Palladium Source + Ligand) Catalyst->Reaction Solvent Solvent Addition Solvent->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for Suzuki coupling.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd RPdX R-Pd(II)-X L_n OxAdd->RPdX Transmetal Transmetalation (R'-B(OR)₂) RPdX->Transmetal RPdR R-Pd(II)-R' L_n Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion

The choice of palladium catalyst for the Suzuki coupling of this compound is critical and depends on the specific boronic acid partner and desired reaction conditions.

  • Pd(PPh₃)₄ is a classic, versatile catalyst that is effective for a range of substrates. However, it often requires higher temperatures and longer reaction times.

  • Buchwald-type ligands , such as SPhos , in combination with a palladium precursor like Pd(OAc)₂, often lead to highly active catalysts that can operate at lower temperatures and shorter reaction times. These systems are particularly effective for challenging substrates.

  • PdCl₂(dppf) is another robust catalyst system, known for its good performance with a variety of functional groups and its relative stability.

  • N-Heterocyclic Carbene (NHC) ligands , such as IPr , form highly active palladium complexes that can promote challenging couplings, including those with sterically hindered substrates or at low catalyst loadings.

For drug development professionals, the selection of a catalyst system may also be influenced by factors such as cost, availability, and the ease of removal of residual palladium from the final product. The data and protocols presented here offer a starting point for the optimization of the Suzuki coupling of this compound in the synthesis of novel therapeutic agents.

Evaluating the Selectivity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives for Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors. Its resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a fertile ground for the development of targeted therapies. This guide provides a comparative analysis of the selectivity of various derivatives of this scaffold against a panel of kinases, supported by experimental data and detailed methodologies to aid in the evaluation and development of novel kinase inhibitors.

Comparative Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activity (IC50) of selected this compound derivatives against a range of kinases. This data, compiled from multiple studies, offers a glimpse into the selectivity profiles of these compounds. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.

Compound ID Derivative Class Target Kinase IC50 (nM) Reference
5k (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideEGFR79[1]
Her240[1]
VEGFR2136[1]
CDK2204[1]
5n 7H-pyrrolo[2,3-d]pyrimidine derivativePAK42.7[2]
5o 7H-pyrrolo[2,3-d]pyrimidine derivativePAK420.2[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase inhibition assays commonly employed in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol using ADP-Glo™ Kinase Assay)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant kinase (e.g., EGFR, Her2, VEGFR2, CDK2, PAK4)

  • Kinase-specific substrate

  • This compound test compounds

  • ATP solution

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of the diluted test compound or DMSO (for control).

    • 2 µL of the kinase and substrate mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[3][4]

Covalent ITK Inhibition Assay

This protocol is specifically designed to evaluate covalent inhibitors of Interleukin-2-inducible T-cell Kinase (ITK).

Materials:

  • Recombinant human ITK enzyme

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Covalent ITK inhibitor test compounds

  • ATP solution

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the covalent inhibitor in DMSO and then in kinase buffer.

  • Pre-incubation: In a 384-well plate, add the diluted compound and the ITK enzyme solution. Pre-incubate at room temperature for 15-60 minutes to allow for covalent bond formation.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP solution.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as described in the general protocol.

  • Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.[5]

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Reaction_Setup Combine Reagents in Plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase/Substrate Mix Kinase_Prep->Reaction_Setup ATP_Prep ATP Solution ATP_Prep->Reaction_Setup Initiates Reaction Incubation Incubate at RT Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo Reagent Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Read_Signal Measure Luminescence Signal_Generation->Read_Signal Data_Analysis Calculate % Inhibition Read_Signal->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: General workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Downstream_Kinase Downstream Kinase (e.g., PAK4) RTK->Downstream_Kinase Signaling_Cascade Signaling Cascade Downstream_Kinase->Signaling_Cascade Cell_Cycle_Protein Cell Cycle Protein (e.g., CDK2) Signaling_Cascade->Cell_Cycle_Protein Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression Cell_Cycle_Protein->Gene_Expression Cell Cycle Progression Transcription_Factor->Gene_Expression Regulation Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Leads to Inhibitor 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Derivative Inhibitor->RTK Inhibits Inhibitor->Downstream_Kinase Inhibits Inhibitor->Cell_Cycle_Protein Inhibits Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Simplified signaling pathways targeted by kinase inhibitors.

References

Reproducibility of published synthesis methods for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of published synthesis methods for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block in the development of numerous kinase inhibitors.

This document summarizes quantitative data from various published synthetic routes, offering a tool for evaluating methods based on yield, number of steps, and reaction conditions. While direct reproducibility studies are not extensively available in the reviewed literature, this guide presents the reported data to aid researchers in selecting a method suitable for their laboratory scale and resources.

Comparative Analysis of Synthesis Methods

The synthesis of this compound has been approached through various multi-step sequences. The table below summarizes key quantitative data from several distinct methods, providing a side-by-side comparison of their reported efficiencies.

Starting Material Key Reagents/Process Number of Steps Overall Yield (%) Final Step Yield (%) Purity (%) Reference
Diethyl malonate1. Alkylation with allyl bromide2. Cyclization with amidine3. Chlorination with POCl₃4. Oxidation5. Cyclization with ammonia545.8Not ReportedNot Reported[1]
Dimethyl malonateNot detailed in abstract731Not ReportedNot Reported[2][3]
Ethyl 2-cyanoacetate1. Coupling with 2-bromo-1,1-dimethoxyethane2. Cyclization with formamidine3. Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol4. Chlorination4Not Reported84 (conversion rate)>99.9 (HPLC)[4][5]
6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamineCyclization with hydrochloric acid1 (from intermediate)9191Not Reported[6]
5-allyl-4,6-dichloropyrimidine1. Aminolysis2. Ozonolysis3. Intramolecular condensation366Not ReportedNot Reported[7]
7H-pyrrolo[2,3-d]pyrimidin-4-olChlorination with POCl₃ and N,N-diisopropylethylamine1 (from intermediate)79 (conversion rate)7999.8 (HPLC)[4]

Featured Experimental Protocol: Four-Step Synthesis from Ethyl 2-cyanoacetate

This protocol is based on the method described in patent US10738058B2, which reports high yield and purity.[4][5]

Step 1: Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate

  • Ethyl 2-cyanoacetate is coupled with 2-bromo-1,1-dimethoxyethane.

Step 2: Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • The product from Step 1 is reacted with formamidine to form the pyrimidin-4-ol derivative.

Step 3: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • The pyrimidin-4-ol from Step 2 undergoes cyclization to form the pyrrolo[2,3-d]pyrimidin-4-ol.

Step 4: Conversion to this compound

  • A mixture of 86 g (0.64 mol) of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, 185 g of phosphoryl chloride, and 373 g of toluene are warmed to 50°C.

  • 97 g of N,N-diisopropylethylamine are added in portions while maintaining the temperature at 50°C until the reaction is complete.

  • The reaction mixture is then poured onto 770 g of water at a maximum temperature of 35°C.

  • The pH is adjusted to 8-9 by the addition of a concentrated potassium hydroxide solution.

  • The mixture is aged at a temperature below 35°C for a minimum of 1 hour.

  • The resulting product is centrifuged, washed with water, and dried under a vacuum at a temperature below 80°C.

  • This procedure is reported to yield 82 g (84% conversion rate) of this compound with a purity of 99.9 area-% as measured by HPLC.[4]

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic pathway for this compound, starting from the formation of the pyrimidine ring and subsequent annulation of the pyrrole ring.

Synthesis_Pathway cluster_pyrimidine Pyrimidine Ring Formation cluster_pyrrole Pyrrole Ring Annulation and Chlorination Start Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane Intermediate1 Ethyl 2-cyano-4,4-dimethoxybutanoate Start->Intermediate1 Coupling Intermediate2 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol Intermediate1->Intermediate2 + Formamidine Intermediate3 7H-pyrrolo[2,3-d]pyrimidin-4-ol Intermediate2->Intermediate3 Cyclization FinalProduct This compound Intermediate3->FinalProduct POCl₃

Caption: A common synthetic route to this compound.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a compound recognized for its toxic properties. Adherence to these procedures is crucial for minimizing risks to researchers, support staff, and the environment.

This compound is classified as a toxic solid.[1] Ingestion, skin contact, or inhalation can lead to harmful health effects.[1][2] Therefore, it is imperative to handle this chemical and its waste with the utmost care, following all institutional and regulatory guidelines for hazardous waste disposal.

Hazard Profile of this compound

A clear understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.[1][2][3]
Acute Dermal Toxicity Toxic in contact with skin.[1]
Acute Inhalation Toxicity Toxic if inhaled.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be a general guide; always consult and adhere to your institution's specific hazardous waste management plan and local regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[4]

    • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

    • Respiratory Protection: For situations with a risk of dust generation, a NIOSH-approved respirator may be necessary.[4]

2. Waste Segregation and Collection:

  • Designated Waste Container: Collect all solid waste contaminated with this compound in a dedicated, properly labeled hazardous waste container.[1] The container should be compatible with the chemical and have a secure lid.[5]

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Improper mixing of chemicals can lead to dangerous reactions.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] Include the date when the first piece of waste was added.

3. Storage of Hazardous Waste:

  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]

  • Secure Storage: The SAA should be a secure area, away from general laboratory traffic. Ensure the container is stored in a way that prevents tipping or spillage.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often not to exceed one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[6][7]

  • Professional Disposal: this compound must be disposed of through an authorized hazardous waste disposal facility.[3][4] Do not attempt to dispose of this chemical in the regular trash or down the drain.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Generation of This compound Waste identify_waste Identify as Hazardous Waste (Toxic Solid) start->identify_waste ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat identify_waste->ppe collect_waste Collect in a Designated, Labeled Hazardous Waste Container ppe->collect_waste store_waste Store in a Secure Satellite Accumulation Area (SAA) collect_waste->store_waste schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup professional_disposal Disposal by Authorized Hazardous Waste Facility schedule_pickup->professional_disposal end Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

Accidental Spill Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Clean the spill area with a suitable decontaminating agent as recommended by your institution's safety protocols.

    • Label the waste container and manage it as hazardous waste.[1]

  • Major Spills:

    • Evacuate the area immediately.[1]

    • Alert your institution's emergency response team or EHS.[1]

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.